PR-619
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBLNBVNROVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1SC#N)N)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384716 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-32-1 | |
| Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PR-619: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PR-619 is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs). Its primary mechanism of action involves the non-selective inhibition of multiple DUB families, leading to the accumulation of polyubiquitinated proteins within the cell. This disruption of the ubiquitin-proteasome system (UPS) triggers several downstream cellular stress pathways, culminating in apoptosis and cell cycle arrest. Notably, at higher concentrations, this compound also functions as a potent DNA topoisomerase II (TOP2) poison, an important off-target effect to consider in experimental design. This document provides a comprehensive overview of this compound's biochemical and cellular functions, quantitative data on its activity, detailed experimental protocols, and visual diagrams of its core mechanisms.
Core Mechanism of Action: Pan-DUB Inhibition
This compound acts as a general inhibitor of deubiquitylating enzymes, which are responsible for removing ubiquitin from target proteins. By inhibiting DUBs, this compound prevents the deconjugation of ubiquitin chains, leading to a rapid and significant increase in the cellular pool of polyubiquitinated proteins.[1][2][3] This effect is not specific to a single DUB family; this compound has been shown to inhibit members of the Ubiquitin-Specific Protease (USP), Ubiquitin C-terminal Hydrolase (UCH), OTU deubiquitinase (OTU), and Machado-Josephin domain (MJD) families.[4][5] The inhibition is reversible, as DUB activity can be recovered upon dilution of the compound.
The accumulation of both K48- and K63-linked polyubiquitin chains disrupts protein homeostasis.[6] K48-linked chains are the canonical signal for proteasomal degradation, and their accumulation can overwhelm the proteasome, while K63-linked chains are involved in various signaling pathways, DNA repair, and trafficking. The global increase in ubiquitinated proteins is a primary trigger for the downstream cellular effects observed with this compound treatment.[1][7]
Downstream Cellular Effects
The acute disruption of protein turnover caused by this compound induces multiple cellular stress responses.
Endoplasmic Reticulum (ER) Stress and Apoptosis
The accumulation of polyubiquitinated proteins is a potent inducer of ER stress.[1] This leads to the activation of the unfolded protein response (UPR), characterized by the upregulation of key stress markers such as GRP78 and CHOP, and the activation of IRE1 and caspase-4.[1] Prolonged ER stress ultimately triggers apoptosis.[1][8] this compound-induced apoptosis is further confirmed by the cleavage of caspase-3 and PARP, and can be quantified by Annexin V/PI staining.[1]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, providing a mechanism for its anti-proliferative effects. Depending on the cell line and context, this arrest occurs at either the G0/G1 or G2/M phase.[1][4] This effect is often associated with the upregulation of cell cycle inhibitors like p21.[1]
Autophagy Activation
As a compensatory mechanism to the overloaded UPS, cells treated with this compound activate the autophagic pathway.[7] This is characterized by the recruitment of LC3 and the ubiquitin-binding protein p62 to protein aggregates, indicating an attempt to clear the excess ubiquitinated proteins via lysosomal degradation.[7]
Off-Target Effect: DNA Topoisomerase II Poisoning
In addition to its role as a DUB inhibitor, this compound has been identified as a potent DNA topoisomerase II (TOP2) poison, with an efficacy similar to the well-known agent etoposide. This activity is observed at concentrations of 20 µM and higher.[4] this compound acts by trapping TOP2 (both TOP2A and TOP2B isoforms) in a covalent complex with DNA. This prevents the re-ligation of the DNA double-strand break that is a normal part of the TOP2 catalytic cycle, leading to the accumulation of DNA damage and genomic instability. This effect is a direct interaction with TOP2 and is independent of this compound's DUB inhibitory activity.[5] Researchers using this compound at concentrations approaching 20 µM should be aware of this confounding off-target effect.[4]
Quantitative Data
The inhibitory and cytotoxic activity of this compound has been quantified across various assays and cell lines.
Table 1: In Vitro DUB Inhibition by this compound
| Target DUB | EC50 (µM) | Reference |
|---|---|---|
| USP4 | 3.93 | [4] |
| USP8 | 4.9 | [4] |
| USP7 | 6.86 | [4] |
| USP2 | 7.2 | [4] |
| USP5 | 8.61 | [4] |
| General DUBs | 1 - 20 |[9] |
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Assay Duration | EC50 (µM) | Reference |
|---|---|---|---|
| HCT116 (Colon Cancer) | 72 hours | 6.3 - 6.5 | [6] |
| WI-38 (Normal Lung Fibroblast) | 72 hours | 5.3 | |
| JJ012 (Chondrosarcoma) | 24-48 hours | 2.5 - 5 | [1] |
| SW1353 (Chondrosarcoma) | 24-48 hours | 2.5 - 5 |[1] |
Experimental Protocols
Protocol for Assessing Protein Polyubiquitination by Western Blot
This protocol details the steps to treat cells with this compound and detect the accumulation of polyubiquitinated proteins.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 or HCT-116) in 6-well plates and grow to 80-90% confluency.[1]
-
Prepare a 10 mM stock solution of this compound in DMSO and store at -80°C.
-
Treat cells with the desired concentration of this compound (typically 5-50 µM) for a specified time (e.g., 2, 4, or 24 hours). Include a DMSO-only vehicle control.[1]
-
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS and harvest by scraping.
-
Pellet cells by centrifugation (e.g., 1,500 x g for 5 minutes).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 10% Glycerol) supplemented with a protease inhibitor cocktail.[1]
-
Crucially, add 50 µM this compound to the lysis buffer to inhibit DUB activity during sample preparation.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 4-15% gradient gel) and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]
-
Protocol for Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0-50 µM) in fresh media for the desired time (e.g., 24, 48, or 72 hours). Include wells with media only (blank) and vehicle-treated cells (control).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully aspirate the media from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control after subtracting the blank reading.
-
Protocol for Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation:
-
Treat cells with this compound as described in the previous protocols.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) staining solution.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry as soon as possible (within 1 hour).
-
Data analysis will quadrant the cell population:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
References
- 1. lifesensors.com [lifesensors.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. kumc.edu [kumc.edu]
- 4. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 6. selleckchem.com [selleckchem.com]
- 7. Methods for Quantification of in vivo Changes in Protein Ubiquitination following Proteasome and Deubiquitinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
PR-619 Deubiquitinating Enzyme Inhibitor: A Technical Guide
Introduction
PR-619, with the chemical name 2,6-diamino-3,5-dithiocyanopyridine, is a potent, reversible, and cell-permeable broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It has become a valuable tool for researchers in the fields of cell biology, cancer biology, and neurodegenerative diseases to investigate the roles of the ubiquitin-proteasome system in various cellular processes.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, cellular effects, and detailed experimental protocols for its use in research.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅N₅S₂ |
| Molecular Weight | 223.28 g/mol |
| Appearance | Light beige to yellow solid |
| Solubility | Soluble in DMSO |
| CAS Number | 2645-32-1 |
Mechanism of Action
This compound exerts its biological effects primarily through the non-selective inhibition of a wide range of DUBs.[6] DUBs are proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function. By inhibiting DUBs, this compound leads to the accumulation of polyubiquitinated proteins within the cell.[4][7] This disruption of protein homeostasis triggers several downstream cellular stress responses.
It is important to note that this compound also exhibits off-target activity as a DNA topoisomerase II (TOP2) poison.[8][9] This means it stabilizes the TOP2-DNA cleavage complex, leading to DNA double-strand breaks.[8] This activity is independent of its DUB inhibitory function and should be considered when interpreting experimental results, especially at higher concentrations.[8]
Cellular Effects and Signaling Pathways
The accumulation of polyubiquitinated proteins and the induction of DNA damage by this compound trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress, apoptosis, and cell cycle arrest.
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The inhibition of DUBs by this compound disrupts the degradation of misfolded proteins, leading to their accumulation in the endoplasmic reticulum, a condition known as ER stress.[7][10] This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis.[7] Key players in the UPR that are activated by this compound include IRE1, GRP78, and CHOP.[7] Prolonged or severe ER stress, however, can shift the UPR towards inducing apoptosis.[7]
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. PR 619 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
PR-619: A Technical Guide to its Impact on Protein Turnover
For Researchers, Scientists, and Drug Development Professionals
Abstract
PR-619 is a potent, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs), which play a critical role in the ubiquitin-proteasome system (UPS). By preventing the removal of ubiquitin from substrate proteins, this compound leads to the accumulation of polyubiquitinated proteins, thereby disrupting protein turnover and impacting a multitude of cellular processes. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on protein ubiquitination and degradation, and detailed protocols for key experimental assays. The information presented is intended to be a valuable resource for researchers investigating the UPS and for professionals in the field of drug development exploring the therapeutic potential of DUB inhibitors.
Introduction to this compound
This compound, with the chemical name 2,6-diaminopyridine-3,5-bis(thiocyanate), is a cell-permeable small molecule that has been widely used as a tool compound to study the roles of DUBs in various biological pathways. It exhibits inhibitory activity against several families of DUBs, including Ubiquitin-Specific Proteases (USPs), Ubiquitin C-terminal Hydrolases (UCHs), Ovarian Tumor Proteases (OTUs), and Machado-Josephin Domain Proteases (MJDs).[1][2] This broad specificity makes it a powerful tool for investigating the overall consequences of DUB inhibition on cellular function. However, it is important to note that at higher concentrations (above 20 µM), this compound can act as a potent DNA topoisomerase II (TOP2) poison, an off-target effect that should be considered when designing and interpreting experiments.[1]
Mechanism of Action and Impact on Protein Turnover
The primary mechanism of action of this compound is the inhibition of DUB activity. DUBs are responsible for removing ubiquitin moieties from proteins, a process that can rescue proteins from proteasomal degradation, regulate their activity, or alter their subcellular localization. By inhibiting DUBs, this compound leads to a global increase in the levels of polyubiquitinated proteins within the cell.[3][4] This accumulation of ubiquitinated proteins can have several downstream consequences, including:
-
Induction of Endoplasmic Reticulum (ER) Stress: The buildup of misfolded and ubiquitinated proteins can overwhelm the protein-folding capacity of the ER, leading to the unfolded protein response (UPR) and ER stress-related apoptosis.
-
Activation of Apoptosis: The cellular stress induced by the accumulation of ubiquitinated proteins and ER stress can trigger programmed cell death through caspase activation and PARP cleavage.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, depending on the cell type and experimental conditions.[5]
-
Modulation of Autophagy: In response to the accumulation of protein aggregates resulting from DUB inhibition, cells may activate the autophagic pathway as a compensatory clearance mechanism.[6]
The overall impact of this compound on protein turnover is a shift towards protein degradation, as the removal of ubiquitin tags, which can act as a protective signal, is blocked. This can lead to the decreased stability and accelerated degradation of specific proteins, as has been observed for Smad4 in the context of renal fibrosis.[7]
Quantitative Data
The following tables summarize the quantitative data available for this compound's inhibitory activity against various DUBs and its cytotoxic effects on different cell lines.
Table 1: Inhibitory Activity of this compound against Deubiquitinating Enzymes
| Deubiquitinase | IC50 / EC50 (µM) |
| USP2 | 7.2 |
| USP4 | 3.93 |
| USP5 | 8.61 |
| USP7 | 6.86, 7.6±3.1 |
| USP8 | 4.9 |
| USP15 | Kd = 11.76 |
| JOSD2 | 1.17 |
| UCH-L3 | 2.95 |
| DEN1 | 5.0±1.2 |
| PLpro | 1.4±0.4 |
| SENP6 core | 2.37, 2.4±0.2 |
Data compiled from multiple sources.[2][8]
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | EC50 / IC50 (µM) | Assay Duration |
| HCT116 | Colorectal Carcinoma | 6.3, 6.5 | 72 hours |
| WI-38 | Normal Lung Fibroblast | 5.3 | 72 hours |
| T24 | Urothelial Carcinoma | Varies with duration (3-15 µM) | 24, 48, 72 hours |
| BFTC-905 | Urothelial Carcinoma | Varies with duration (3-15 µM) | 24, 48, 72 hours |
| T24/R | Cisplatin-Resistant Urothelial Carcinoma | Varies with duration (10-50 µM) | 24, 48 hours |
| JJ012 | Chondrosarcoma | Varies with duration (2.5-17.5 µM) | 24, 48 hours |
| SW1353 | Chondrosarcoma | Varies with duration (2.5-17.5 µM) | 24, 48 hours |
| OLN-t40 | Oligodendroglial | Cytotoxic at 7-10 µM | 24 hours |
Data compiled from multiple sources.[5][9][10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound.
Western Blotting for Ubiquitinated Proteins
This protocol is designed to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)[4]
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 10% Glycerol, 1 mM PMSF, and protease inhibitor cocktail.[4]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (4-20% gradient)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ubiquitin antibody (e.g., Sigma, U5379)
-
Anti-β-actin antibody (e.g., Sigma, A5441)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration (e.g., 0-24 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in Lysis Buffer. It is recommended to add 50 µM this compound to the lysis buffer to inhibit DUB activity during sample preparation.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 25 µg) with Laemmli sample buffer and boil for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Separate the protein samples on a 4-20% gradient SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Cell Treatment: Treat the cells with a range of this compound concentrations for the desired time periods (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell culture reagents
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining:
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Cancer cell line of interest
-
Matrigel
-
Immunocompromised mice (e.g., nude mice)
-
This compound
-
Vehicle for injection (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)[13]
-
Cisplatin (optional, for combination studies)[14]
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of serum-free medium and Matrigel.
-
Subcutaneously inject the cell suspension into the flanks of the mice.[14]
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, cisplatin alone, this compound and cisplatin combination).[14]
-
Administer this compound via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg/day).[7][13]
-
-
Monitoring and Data Collection:
-
Measure tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on DUBs.
Caption: A general experimental workflow for studying the cellular effects of this compound.
Caption: Key signaling pathways impacted by the inhibition of deubiquitinating enzymes by this compound.
Conclusion
This compound is an invaluable tool for dissecting the complex roles of the ubiquitin-proteasome system in cellular physiology and disease. Its ability to induce the accumulation of polyubiquitinated proteins provides a powerful method for studying the consequences of impaired protein turnover. While its broad specificity and off-target effects at high concentrations necessitate careful experimental design and data interpretation, this compound remains a cornerstone for research in this field. This technical guide has provided a comprehensive overview of this compound, from its molecular mechanism to practical experimental protocols, to aid researchers in their investigations into the multifaceted world of protein ubiquitination.
References
- 1. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of protein deubiquitination by this compound activates the autophagic pathway in OLN-t40 oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Cells | Free Full-Text | The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study [mdpi.com]
- 12. lifesensors.com [lifesensors.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
PR-619 Protocol for Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-619 is a potent, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs)[1][2]. By blocking the removal of ubiquitin from substrate proteins, this compound treatment leads to the accumulation of polyubiquitinated proteins within the cell, impacting various cellular processes[3][4]. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, summarizing its effects on signaling pathways and providing methodologies for key experiments.
Mechanism of Action
This compound inhibits multiple DUB subfamilies, including ubiquitin-specific proteases (USPs) and ubiquitin C-terminal hydrolases (UCHs)[4]. This non-selective inhibition leads to a global increase in protein ubiquitination, which can trigger several downstream cellular events[2][3]. A key consequence of this compound treatment is the induction of endoplasmic reticulum (ER) stress, which can subsequently lead to apoptosis[5]. Additionally, this compound has been shown to induce cell cycle arrest and modulate the stability of key regulatory proteins involved in cell survival and proliferation[1][5]. It is also important to note that at higher concentrations (20 µM and above), this compound can act as a DNA topoisomerase II (TOP2) poison, an activity that appears independent of its DUB inhibitory function.
Data Presentation
In Vitro Efficacy of this compound on Various Cell Lines
| Cell Line | Cancer Type | Effect | Effective Concentration | Incubation Time | Reference |
| T24, BFTC-905 | Bladder Urothelial Carcinoma | Cytotoxicity, Apoptosis, ER Stress, G0/G1 Arrest | 5 - 15 µM | 24 - 72 h | [5] |
| HCT116 | Colorectal Carcinoma | Cytotoxicity | EC50: 6.3 µM | 72 h | [2] |
| HEK293T | Human Embryonic Kidney | Increased Polyubiquitination | 20 - 150 µM | 0.5 - 20 h | [2] |
| K562 | Chronic Myelogenous Leukemia | TOP2 Poison Activity | 20 - 80 µM | Not Specified | |
| A549 | Non-small Cell Lung Cancer | Inhibition of Adhesion and Proliferation | Not Specified | Not Specified | [6] |
| H2373 | Mesothelioma | Inhibition of Adhesion and Proliferation | Not Specified | Not Specified | [6] |
| JJ012, SW1353 | Chondrosarcoma | Reduced Viability, Apoptosis, G0/G1 Arrest | 2.5 - 17.5 µM | 24 - 48 h | [7] |
| T24/R | Cisplatin-Resistant Bladder UC | Cytotoxicity, Apoptosis, G2/M Arrest | 10 - 45 µM | 24 - 48 h | [8][9] |
IC50/EC50 Values of this compound
| Cell Line | Assay | IC50/EC50 Value | Reference |
| USP4, USP8, USP7, USP2, USP5 | Cell-free DUB assay | EC50: 3.93, 4.9, 6.86, 7.2, 8.61 µM | [1] |
| HCT116 | Cell Viability | EC50: 6.3 µM | [2] |
| WI-38 | Cytotoxicity | EC50: 5.3µM | [3] |
| HCT116 | Cytotoxicity | EC50: 6.5µM | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on urothelial carcinoma and chondrosarcoma cells[5][7].
Materials:
-
This compound (reconstituted in DMSO to a 10 mM stock solution)[4]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 3-50 µM[5][8]. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[5].
-
After incubation, add 100 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Ubiquitination and Apoptosis Markers
This protocol is based on methodologies used to assess protein ubiquitination and apoptosis in various cancer cell lines[5][7].
Materials:
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. For preserving ubiquitinated proteins, add 50 µM this compound to the lysis buffer[3].
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-Bcl-2, anti-cleaved-PARP, anti-GRP78, anti-CHOP, anti-caspase-4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 5, 7.5, 10 µM) or DMSO for the desired time (e.g., 24 hours)[5].
-
Wash cells with ice-cold PBS and lyse them in lysis buffer containing this compound.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is derived from studies investigating this compound-induced apoptosis[5][8].
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5, 7.5, 10 µM) or DMSO for 24 hours[5].
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Flow Cytometry for Cell Cycle Analysis
This protocol is based on the methodology used to study the effect of this compound on the cell cycle of urothelial carcinoma cells[5][10].
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 7.5 µM) or DMSO for 24 or 48 hours[5][9].
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.
Mandatory Visualizations
Caption: this compound signaling pathways leading to apoptosis and cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Use of PR-619 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PR-619, a broad-spectrum deubiquitinase (DUB) inhibitor, in various in vivo mouse models. The protocols detailed below are based on established research in oncology and fibrosis, offering a framework for investigating the therapeutic potential of DUB inhibition.
Introduction to this compound
This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes.[1][2][3] By inhibiting DUBs, this compound leads to the accumulation of polyubiquitinated proteins within cells, triggering cellular stress responses, cell cycle arrest, and apoptosis, making it a valuable tool for cancer research.[4][5][6] Furthermore, its impact on key signaling pathways, such as TGF-β, suggests its potential in studying and potentially treating fibrotic diseases.[7][8][9]
I. In Vivo Applications of this compound
This compound has been successfully employed in several preclinical mouse models to investigate its anti-tumor and anti-fibrotic properties.
A. Oncology: Xenograft Mouse Models
This compound has demonstrated efficacy in reducing tumor growth in xenograft models of urothelial carcinoma and chondrosarcoma.[4][5][10] It has been shown to enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin.[10][11][12]
Key findings:
-
Inhibition of tumor growth in urothelial carcinoma and chondrosarcoma xenografts.[4][5]
-
Synergistic anti-tumor effect when combined with cisplatin in urothelial carcinoma models.[10][11]
-
Induction of apoptosis and cell cycle arrest in cancer cells.[4][5]
-
Modulation of key cancer-related signaling pathways, including the suppression of c-Myc and Bcl-2, and inactivation of ERK and AKT.[11][13]
B. Fibrosis: Unilateral Ureteral Obstruction (UUO) Mouse Model
In a mouse model of renal fibrosis induced by unilateral ureteral obstruction, this compound has been shown to attenuate the progression of fibrosis.[7][8][9]
Key findings:
-
Downregulation of mesenchymal markers and extracellular matrix proteins.[7][14]
-
Suppression of Smad4 expression within the TGF-β signaling pathway.[7][8]
II. Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound in mouse models based on published studies.
A. Urothelial Carcinoma Xenograft Model
This protocol is designed to assess the anti-tumor efficacy of this compound, alone or in combination with cisplatin, on urothelial carcinoma xenografts.
1. Materials:
-
This compound: Lyophilized powder
-
Vehicle: Dimethyl sulfoxide (DMSO) and/or saline
-
Cisplatin (if used in combination)
-
Cell Line: T24/R cisplatin-resistant human urothelial carcinoma cells[11]
-
Animals: 6 to 8-week-old male nude mice (e.g., BALB/cAnN.Cg-Foxn1nu/CrlNarl)[11]
2. Procedure:
-
Cell Preparation: Culture T24/R cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.[5][11]
-
Tumor Implantation: Subcutaneously inject 5 x 10^5 cells in a 200 µL volume into the flanks of the nude mice.[5]
-
Tumor Growth Monitoring: Allow the tumors to reach a volume of 150–200 mm³.[11] Measure tumor dimensions with calipers every few days and calculate the volume using the formula: (Length x Width²) / 2.
-
Treatment Groups: Divide the mice into the following treatment groups (n=5-8 mice per group):[11]
-
Vehicle control (Saline or DMSO)
-
This compound alone
-
Cisplatin alone
-
This compound and Cisplatin combination
-
-
Drug Preparation and Administration:
-
This compound: Prepare a stock solution in DMSO.[1][2] For administration, dilute the stock in saline to achieve the final dose. Administer this compound at a dose of 10 mg/kg/day via intraperitoneal (i.p.) injection.[10][15]
-
Cisplatin: Administer at a dose of 5 mg/kg, twice a week via i.p. injection.[11]
-
-
Treatment Duration: Continue the treatment for 28 to 36 days .[10][11]
-
Toxicity Monitoring: Monitor the body weight of the mice every 8 days to assess for any treatment-related toxicity.[5]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, volume, immunohistochemistry).
B. Chondrosarcoma Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor effects of this compound on chondrosarcoma xenografts.
1. Materials:
-
This compound
-
Vehicle: DMSO/saline
-
Cell Lines: JJ012 or SW1353 human chondrosarcoma cells[5][13]
-
Animals: Nude mice
-
Matrigel
2. Procedure:
-
Cell Preparation and Tumor Implantation: Follow the same procedure as described for the urothelial carcinoma model, using 5 x 10^5 JJ012 or SW1353 cells.[5]
-
Treatment Groups:
-
Vehicle control (DMSO/saline)
-
This compound
-
-
Drug Administration: Administer this compound at a dose of 10 mg/kg, twice daily via i.p. injection.[13]
-
Treatment Duration: Treat the mice for 48 days .[13]
-
Toxicity and Tumor Monitoring: Monitor body weight and tumor volume as described previously.
-
Endpoint: Excise tumors for further analysis.
C. Renal Fibrosis (Unilateral Ureteral Obstruction - UUO) Model
This protocol is for inducing renal fibrosis and assessing the therapeutic effect of this compound.
1. Materials:
-
This compound
-
Vehicle: DMSO
-
Animals: 8-week-old male C57BL/6J mice[8]
2. Procedure:
-
Surgical Induction of UUO: Anesthetize the mice and, under sterile conditions, perform a laparotomy to expose the left ureter. Ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control. Sham-operated mice undergo the same surgical procedure without ureteral ligation.
-
Treatment Groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound
-
-
Drug Administration: Immediately after the UUO surgery, begin intraperitoneal administration of either vehicle (DMSO) or this compound. Administer this compound at a dose of 100 µg per mouse, once a day .[7][16]
-
Treatment Duration: Continue the daily injections for 7 days .[7][9]
-
Endpoint: After 7 days, euthanize the mice and harvest the kidneys for histological (e.g., H&E, Masson's trichrome staining) and molecular (e.g., Western blot, qRT-PCR) analyses to assess the degree of fibrosis.[8][14][16]
III. Data Presentation
The following tables summarize quantitative data from in vivo studies using this compound.
Table 1: Summary of this compound In Vivo Efficacy in Oncology Mouse Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Outcome | Reference |
| Urothelial Carcinoma | T24/R | Nude | 10 mg/kg/day | Intraperitoneal | 36 days | Enhanced anti-tumor effect of cisplatin | [11] |
| Urothelial Carcinoma | T24 & BFTC-905 | Nude | 10 mg/kg/day | Intraperitoneal | 28 days | Inhibited tumor growth | [10] |
| Chondrosarcoma | JJ012 & SW1353 | Nude | 10 mg/kg (twice daily) | Intraperitoneal | 48 days | Significantly inhibited tumor growth | [13] |
Table 2: Summary of this compound In Vivo Efficacy in a Renal Fibrosis Mouse Model
| Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Key Outcome | Reference |
| Unilateral Ureteral Obstruction (UUO) | C57BL/6J | 100 µ g/mouse/day | Intraperitoneal | 7 days | Attenuated renal fibrosis and suppressed Smad4 expression | [7][8] |
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
References
- 1. lifesensors.com [lifesensors.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction [ideas.repec.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction | PLOS One [journals.plos.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Deubiquitinase inhibitor this compound reduces Smad4 expression and suppresses renal fibrosis in mice with unilateral ureteral obstruction | PLOS One [journals.plos.org]
PR-619 Application Notes: A Guide to Inhibiting Deubiquitinating Enzymes in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of PR-619, a broad-spectrum, reversible inhibitor of deubiquitinating enzymes (DUBs). This document details the effective concentrations for cellular applications, protocols for key experiments, and the underlying mechanism of action to guide researchers in utilizing this compound as a tool to study the role of ubiquitination in various cellular processes.
Mechanism of Action
This compound is a cell-permeable, non-selective, and reversible inhibitor of DUBs, belonging to the pyridinamine class.[1] It effectively inhibits multiple DUB subfamilies, including ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTUs), and Machado-Josephin domain proteases (MJDs).[2][3] By blocking the removal of ubiquitin from substrate proteins, this compound treatment leads to the accumulation of polyubiquitinated proteins within the cell.[1][3] This accumulation can trigger various downstream cellular events, including the activation of autophagy, induction of Endoplasmic Reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[1][4][5] It is crucial to note that while this compound does not directly inhibit proteasome activity, it may have an indirect effect as ubiquitin removal is a prerequisite for protein degradation by the proteasome.[6][7]
A significant off-target effect has been identified: at concentrations of 20 µM and above, this compound acts as a potent DNA topoisomerase II (TOP2) poison, inducing DNA double-strand breaks.[2][8] This dual activity necessitates careful consideration of the concentrations used in cell-based studies to distinguish between effects stemming from DUB inhibition versus TOP2 poisoning.[2][8]
Data Presentation: Effective Concentrations and Cytotoxicity
The optimal concentration of this compound is highly dependent on the cell line, treatment duration, and the specific biological question. Below are summarized tables of in vitro (cell-free) enzyme inhibition data and effective concentrations observed in various cell-based assays.
Table 1: In Vitro (Cell-Free) IC50/EC50 Values of this compound Against Various DUBs
| Target DUB | IC50/EC50 (µM) |
| JOSD2 | 1.17[1][9] |
| SENP6 core | 2.37[1][9] |
| UCH-L3 | 2.95[1][9] |
| USP4 | 3.93[1][4] |
| USP8 | 4.90[1][4] |
| DEN1 | 4.98[9] |
| USP7 | 6.86[4] |
| USP2 | 7.2[4] |
| USP5 | 8.61[4] |
| PLpro | 14.2[9] |
Table 2: Recommended Concentration Ranges for Cellular Assays
| Application | Cell Line | Concentration Range (µM) | Treatment Time | Observed Effect |
| DUB Inhibition | HEK293T | 20 - 150 | 0.5 - 20 h | Increased polyubiquitination.[1] |
| OLN-t40 | 7 - 12.5 | 24 h | Increased ubiquitinated proteins.[6] | |
| HEK293 | 50 | 2 h | Increased polyubiquitinated proteins. | |
| General Use (Lysis Buffer) | 50 | N/A | Maximal inhibition of DUB activity during lysis.[7] | |
| Cytotoxicity / Apoptosis | HCT116 | EC50: 6.3 - 6.5 | 72 h | Cell death.[1][7] |
| WI-38 | EC50: 5.3 | 72 h | Cell death.[7] | |
| OLN-t40 | 7 - 10 | 24 h | Concentration-dependent cytotoxicity.[4][6] | |
| Urothelial Carcinoma (T24/R) | 10 - 45 | 48 h | Inhibition of cell viability.[10][11] | |
| Urothelial Carcinoma (T24, BFTC-905) | 5 - 10 | 24 h | Apoptosis induction.[12] | |
| Chondrosarcoma (JJ012, SW1353) | 2.5 - 5 | 48 h | Apoptosis induction.[5] | |
| Cell Cycle Arrest | Urothelial Carcinoma (T24, BFTC-905) | 7.5 | 24 h | G0/G1 arrest.[13][12] |
| Urothelial Carcinoma (T24/R) | 20 | 48 h | G2/M arrest.[10][11][14] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is supplied as a lyophilized powder.[3] To prepare a 10 mM stock solution, reconstitute 1 mg of the powder in 0.45 mL of DMSO.[3] Alternatively, 5 mg can be dissolved in 2.24 mL of DMSO.[15]
-
Solubilization: To ensure complete dissolution, warm the tube at 37°C for 10 minutes and/or vortex or sonicate briefly.[6]
-
Storage: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[9] Store aliquots at -20°C or -80°C for long-term stability (up to 2 years at -80°C).[4][15]
Protocol 2: General Protocol for Cellular Treatment
The following workflow outlines the general steps for treating cultured cells with this compound to assess its effects on DUB inhibition and downstream cellular processes.
Caption: General experimental workflow for treating cultured cells with this compound.
Protocol 3: Assessing DUB Inhibition via Western Blot
This protocol is designed to detect the accumulation of polyubiquitinated proteins following this compound treatment.
-
Cell Lysis: After treatment (Protocol 2), wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease inhibitors and 50 µM this compound to inhibit DUB activity during sample preparation.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel.[7] Following electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for Ubiquitin (e.g., P4D1 or FK2 clones) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in high-molecular-weight smears in this compound-treated lanes compared to the vehicle control indicates successful DUB inhibition.
Protocol 4: Cell Viability (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate. After attachment, treat with a dose range of this compound (e.g., 1-50 µM) and a vehicle control for the desired time (e.g., 24, 48, 72 hours).[10][13]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvest: Treat cells in 6-well plates with this compound as desired.[10] Harvest both floating and adherent cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Muse® Annexin V and Dead Cell Kit).[10][13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to determine the effect of this compound on apoptosis induction.
Signaling Pathway Visualization
Inhibition of DUBs by this compound leads to a global increase in protein ubiquitination, which can trigger cellular stress responses and apoptotic pathways.
Caption: this compound inhibits DUBs, causing poly-Ub protein accumulation and cellular stress.
By providing these detailed notes, tables, and protocols, we aim to equip researchers with the necessary information to effectively use this compound for investigating the critical roles of deubiquitination in health and disease. Always optimize concentrations and treatment times for your specific cell model and experimental goals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. lifesensors.com [lifesensors.com]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
- 10. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. lifesensors.com [lifesensors.com]
PR-619 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-619 is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2][3] It acts on a wide range of DUBs, including members of the ubiquitin-specific protease (USP) and ubiquitin C-terminal hydrolase (UCH) subfamilies, with an EC50 typically in the low micromolar range (1-20 µM) in cell-free assays.[1] By inhibiting DUBs, this compound prevents the removal of ubiquitin from substrate proteins, leading to the accumulation of polyubiquitinated proteins within the cell.[2][4][5] This disruption of ubiquitin homeostasis can trigger various cellular responses, including the unfolded protein response (UPR), endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis, making it a valuable tool for studying the ubiquitin-proteasome system and as a potential anti-cancer agent.[5][6][7] Notably, this compound does not directly inhibit proteasome activity.[2][3]
Physicochemical Properties and Solubility
This compound is typically supplied as a light beige to yellow solid powder.[8] It is crucial to understand its solubility to prepare accurate stock solutions for experiments.
| Property | Value | Citations |
| Molecular Formula | C₇H₅N₅S₂ | [2][3][5][8] |
| Molecular Weight | 223.28 g/mol | [1][3][8] |
| Solubility in DMSO | ≥10 mM (e.g., 2.23 mg/mL) to 100 mM | [1][2][3][8][9] |
| Solubility in Water | Insoluble | [1][9] |
| Solubility in Ethanol | Insoluble | [1][9] |
Note: The solubility in DMSO can vary between suppliers. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
Signaling Pathway of this compound Action
This compound inhibits deubiquitinating enzymes (DUBs), which are responsible for removing ubiquitin chains from proteins. This inhibition leads to an accumulation of polyubiquitinated proteins. The cell interprets this accumulation as a sign of stress, which can activate pathways leading to apoptosis and cell cycle arrest.
Caption: Mechanism of action for the DUB inhibitor this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for cell culture experiments.
Materials:
-
This compound powder (MW: 223.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will dissolve 2.23 mg of this compound in 1 mL of DMSO. A common method is to reconstitute 1 mg of powder in 0.45 mL of DMSO.[5]
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[9]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 2 years).[4][11] For short-term use (up to one week), aliquots can be stored at -20°C.[10][11]
In Vitro DUB Inhibition Assay (Fluorescence-Based)
This protocol provides a general method for assessing the inhibitory activity of this compound against a specific recombinant DUB enzyme.
Materials:
-
Recombinant DUB enzyme
-
DUB assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol)[1][10]
-
This compound serial dilutions
-
Fluorogenic DUB substrate (e.g., Ub-PLA₂ and NBD C6-HPC)[1][10]
-
N-ethylmaleimide (NEM) as a positive control for inhibition[1][10]
-
96-well plate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant DUB enzyme to the desired concentration in cold DUB assay buffer.
-
Plate Setup: Add the DUB assay buffer to all wells. Then add this compound serial dilutions, vehicle control (DMSO), and positive control (NEM) to their respective wells.
-
Pre-incubation: Add the diluted enzyme to the wells. Pre-incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1][10]
-
Reaction Initiation: Add the fluorogenic DUB substrate to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at room temperature.[1][10] The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Data Analysis: Determine the initial reaction rates (slopes of the linear phase of fluorescence increase). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.[1]
Cell-Based Assay: Detection of Polyubiquitin Accumulation via Western Blot
This protocol details how to treat cells with this compound and detect the resulting accumulation of polyubiquitinated proteins.
Caption: Experimental workflow for detecting this compound-induced polyubiquitination.
Materials:
-
Cell line of interest (e.g., HEK293, HCT116)[4]
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. It is recommended to add 50 µM this compound to the lysis buffer to protect polyubiquitinated proteins from DUBs post-lysis.[4][12]
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody: anti-Ubiquitin
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 80-90% confluency.[4]
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 20-150 µM) and a vehicle control (e.g., 0.5% DMSO) for a specified time (e.g., 2 to 24 hours).[1][4] The optimal concentration and duration should be determined empirically for each cell line.[4][12]
-
Cell Harvest and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add supplemented cell lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: The accumulation of polyubiquitinated proteins will appear as a high-molecular-weight smear in the this compound-treated lanes.[4] Strip and re-probe the blot with a loading control antibody (e.g., β-actin) to ensure equal protein loading.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. PR 619, DUB inhibitor (CAS 2645-32-1) | Abcam [abcam.com]
- 3. PR 619 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 4. lifesensors.com [lifesensors.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DUB Inhibitor V, this compound [sigmaaldrich.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound | 2,6-Diamino-3,5-dithiocyanopyridine | inhibit DUB | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Investigating DUBs in Specific Pathways using PR-619
For Researchers, Scientists, and Drug Development Professionals
Introduction
PR-619 is a potent, broad-spectrum, and reversible deubiquitinating enzyme (DUB) inhibitor. Its cell-permeable nature makes it an invaluable tool for studying the role of ubiquitination in various cellular processes. This compound inhibits multiple DUBs from different families, including ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTU), and Machado-Josephin domain proteases (MJD). This broad specificity allows for the global investigation of deubiquitination in cellular pathways. These application notes provide detailed protocols for utilizing this compound to study its effects on cell viability, specific signaling pathways such as NF-κB and p53, and the induction of cellular stress responses like apoptosis and autophagy.
Mechanism of Action
This compound functions by reversibly inhibiting the catalytic activity of a wide range of DUBs. This inhibition leads to the accumulation of polyubiquitinated proteins within the cell, which can trigger various downstream cellular events. The accumulation of these ubiquitinated proteins can lead to endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis. Furthermore, this compound has been shown to activate the autophagic pathway as a cellular response to the accumulation of protein aggregates.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Deubiquitinating Enzymes
| DUB Target | IC50/EC50 (µM) | Assay Type | Reference |
| USP2 | 7.2 | Cell-free | |
| USP4 | 3.93 | Cell-free | |
| USP5 | 8.61 | Cell-free | |
| USP7 | 6.86 | Cell-free | |
| USP8 | 4.9 | Cell-free | |
| USP10 | - | - | |
| USP14 | - | - | |
| USP15 | 8.23 | Cell-free | |
| USP20 | 5.10 | Cell-free | |
| USP21 | - | - | |
| USP28 | 6.24 | Cell-free | |
| USP47 | - | - | |
| UCH-L1 | - | - | |
| UCH-L3 | - | - | |
| OTUB1 | - | - | |
| A20 (TNFAIP3) | - | - | |
| CYLD | - | - | |
| JOSD2 | - | - | |
| ATXN3 | - | - | |
| BAP1 | - | - |
Table 2: Cellular Effects of this compound in Various Cell Lines
| Cell Line | Effect | EC50 (µM) | Assay | Reference |
| HCT116 | Cytotoxicity | 6.3 | Cell Viability | |
| HEK293T | Cytotoxicity | 7.49 | Cell Viability | |
| T24 | Cytotoxicity | ~5-10 | MTT | |
| BFTC-905 | Cytotoxicity | ~5-10 | MTT | |
| A549 | Inhibition of Proliferation | - | ECIS | |
| H2373 | Inhibition of Proliferation | - | ECIS | |
| JJ012 | Apoptosis | 2.5 - 5 | Flow Cytometry | |
| SW1353 | Apoptosis | 2.5 - 5 | Flow Cytometry | |
| OLN-t40 | Autophagy Induction | 9 | Western Blot (LC3) |
Mandatory Visualizations
Figure 1: General workflow of this compound action.
Figure 2: this compound mediated dysregulation of the NF-κB signaling pathway.
Figure 3: this compound mediated dysregulation of the p53 signaling pathway.
Experimental Protocols
Protocol 1: In Vitro DUB Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the activity of a specific recombinant DUB enzyme.
Materials:
-
Recombinant DUB enzyme of interest
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
This compound stock solution (10 mM in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. The final concentrations should typically range from 0.1 µM to 100 µM.
-
In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Add 25 µL of the recombinant DUB enzyme (e.g., 10 nM final concentration) to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the ubiquitin-AMC substrate (e.g., 100 nM final concentration) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at kinetic intervals (e.g., every 2 minutes for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30 minutes).
-
Calculate the rate of substrate cleavage and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Final concentrations may range from 1 µM to 50 µM.
-
Remove the old medium and add 100 µL of the this compound dilutions to the corresponding wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Protocol 3: Western Blot Analysis of Polyubiquitinated Proteins
This protocol is used to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and 50 µM this compound.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary antibody: anti-Ubiquitin (e.g., P4D1 or FK2 clones)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for a specified time (e.g., 2, 4, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in Lysis Buffer containing this compound.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. A high molecular weight smear indicates the accumulation of polyubiquitinated proteins.
Protocol 4: Apoptosis Assay by Flow Cytometry
This protocol quantifies the extent of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 5-15 µM) or vehicle for 24-48 hours.
-
Collect both the adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting compensation and gates.
Protocol 5: Autophagy Detection by LC3 Western Blot
This protocol assesses the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Same as for Protocol 3, with the following exception:
-
Primary antibody: anti-LC3B
Procedure:
-
Follow steps 1-7 of Protocol 3.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Follow steps 9-10 of Protocol 3.
-
An increase in the LC3-II band (approximately 14-16 kDa) relative to the LC3-I band (approximately 18 kDa) indicates the induction of autophagy. To confirm autophagic flux, cells can be co-treated with this compound and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to observe a further accumulation of LC3-II.
Conclusion
This compound is a versatile and powerful tool for investigating the roles of deubiquitination in a multitude of cellular pathways. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By carefully selecting the appropriate assays and experimental conditions, investigators can gain valuable insights into the complex regulatory networks governed by DUBs and their potential as therapeutic targets.
Troubleshooting & Optimization
Off-target effects of PR-619 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PR-619 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2] Its primary mechanism of action is to prevent the removal of ubiquitin from substrate proteins, leading to the accumulation of polyubiquitinated proteins within the cell.[2][3] It is important to note that this compound is non-selective and inhibits multiple classes of DUBs, including ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), Machado-Josephin domain proteases (MJDs), and ovarian tumor proteases (OTUs).[4][5]
Q2: What are the known off-target effects of this compound?
Besides its intended inhibition of DUBs, this compound has several documented off-target effects:
-
Inhibition of Ubiquitin-Like Protein (Ubl) Isopeptidases: this compound can inhibit deSUMOylating and deNEDDylating enzymes, such as SENP6 and DEN1, which can impact cellular processes beyond the ubiquitin-proteasome system.[1][4]
-
DNA Topoisomerase II (TOP2) Poison: At concentrations of 20 µM and higher, this compound can act as a potent TOP2 poison, inducing DNA double-strand breaks. This activity is independent of its DUB inhibitory function.[4]
-
Induction of ER Stress: this compound has been shown to induce endoplasmic reticulum (ER) stress and ER stress-related apoptosis in a dose-dependent manner.[6]
Q3: What is the recommended concentration range for using this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line, cell density, and the duration of treatment.[7] It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. However, here are some general guidelines:
-
DUB Inhibition in Cells: A concentration range of 5-20 µM is often effective for robust DUB inhibition with minimal toxicity in many cell lines.[4]
-
Cell Lysis Buffer: To preserve the ubiquitination status of proteins during cell lysis, it is recommended to add this compound at a concentration of 50 µM to the lysis buffer.[7]
-
Cytotoxicity: this compound exhibits cytotoxic effects at varying concentrations depending on the cell line. For example, the EC50 for HCT116 cells is approximately 6.3-6.5 µM after 72 hours of treatment.[1][7]
Troubleshooting Guides
Problem 1: High levels of cell death observed in my experiment.
High cytotoxicity is a common issue with this compound due to its broad-spectrum activity and off-target effects.
Possible Causes & Solutions:
-
Concentration is too high:
-
Solution: Perform a dose-response experiment to determine the optimal concentration that inhibits DUBs without causing excessive cell death. Start with a lower concentration range (e.g., 1-10 µM).
-
-
Prolonged incubation time:
-
Solution: Reduce the treatment duration. Time-course experiments can help identify the earliest time point at which the desired effect is observed.[3]
-
-
Cell line sensitivity:
-
Solution: Different cell lines exhibit varying sensitivities to this compound.[7] If possible, test the compound on a less sensitive cell line or consider using a more specific DUB inhibitor if your target DUB is known.
-
-
Off-target effects:
-
Solution: Be aware of the TOP2 poison activity of this compound at concentrations above 20 µM.[4] If your experimental concentration is in this range, the observed cytotoxicity might be due to DNA damage. Consider using a lower concentration or a different inhibitor.
-
Problem 2: No significant increase in polyubiquitinated proteins is observed after this compound treatment.
Possible Causes & Solutions:
-
Suboptimal concentration:
-
Solution: Increase the concentration of this compound. A dose-response western blot analysis for total ubiquitin is recommended to find the effective concentration for your cell line.
-
-
Insufficient treatment time:
-
Inefficient cell lysis:
-
Solution: Ensure that DUBs are inhibited during cell lysis to prevent the loss of polyubiquitinated proteins. Add 50 µM this compound to your lysis buffer immediately before use.[7]
-
-
Antibody issues:
-
Solution: Use a high-quality antibody that recognizes polyubiquitin chains for western blotting.
-
Problem 3: Unexpected changes in cellular signaling pathways unrelated to protein degradation.
Possible Causes & Solutions:
-
Inhibition of Ubl isopeptidases:
-
Induction of ER stress:
-
Solution: this compound can induce ER stress, which activates the unfolded protein response (UPR) and can lead to apoptosis.[6] Monitor ER stress markers (e.g., CHOP, BiP) to assess this off-target effect.
-
-
DNA damage response:
-
Solution: At higher concentrations, this compound acts as a TOP2 poison, which will activate the DNA damage response pathway.[4] If using concentrations above 20 µM, consider this possibility and check for markers of DNA damage (e.g., γH2AX).
-
Quantitative Data Summary
Table 1: IC50/EC50 Values of this compound for DUBs and Cytotoxicity
| Target/Cell Line | Assay Type | IC50/EC50 (µM) | Reference |
| Various DUBs | Cell-free assay | 1 - 20 | [1] |
| USP2 | Cell-free assay | 7.2 | |
| USP4 | Cell-free assay | 3.93 | [6] |
| USP5 | Cell-free assay | 8.61 | [6] |
| USP7 | Cell-free assay | 6.86 | [6] |
| USP8 | Cell-free assay | 4.9 | [6] |
| DEN1 | Cell-free assay | 4 - 16 | [8] |
| SENP2 | Cell-free assay | 4 - 16 | [8] |
| HCT116 Cells | 72h cytotoxicity assay | 6.3 - 6.5 | [7] |
| WI-38 Cells | 72h cytotoxicity assay | 5.3 | [7] |
| OLN-t40 Cells | 24h cytotoxicity assay | 7 - 10 | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Polyubiquitinated Proteins
-
Cell Treatment: Plate cells to 80-90% confluency. Treat with the desired concentration of this compound or DMSO vehicle control for the specified duration (e.g., 2 hours).[3][7]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 25 µg) onto an SDS-PAGE gel.[3][7]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against ubiquitin.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal loading, the blot can be stripped and re-probed with an antibody against a loading control like β-actin.[7]
-
Protocol 2: Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).[9] Include a DMSO vehicle control.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the EC50 value using appropriate software (e.g., Prism).
Visualizations
Caption: Mechanism of action and major off-target effects of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PR 619 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 3. lifesensors.com [lifesensors.com]
- 4. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PR-619 Dosage for In Vivo Studies
Welcome to the technical support center for PR-619, a broad-spectrum deubiquitinase (DUB) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of this compound in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs). By inhibiting DUBs, this compound prevents the removal of ubiquitin from proteins, leading to an accumulation of polyubiquitinated proteins within the cell. This disruption of protein homeostasis can induce cellular stress, particularly endoplasmic reticulum (ER) stress, which can subsequently trigger apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What is a typical starting dose for this compound in mice?
A2: Based on published studies, a common starting dose for this compound in xenograft mouse models is 10 mg/kg/day, administered intraperitoneally.[3][4] However, the optimal dose can vary depending on the animal model, tumor type, and treatment regimen (e.g., as a single agent or in combination with other therapies). It is crucial to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental setup.
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is typically dissolved in a vehicle suitable for animal administration. A commonly used vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another study reported using dimethyl sulfoxide (DMSO) as the vehicle for intraperitoneal injection.[5] It is recommended to prepare the formulation fresh for each administration. For detailed instructions on preparing a stock solution, please refer to the Experimental Protocols section.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation. The primary mechanism involves the induction of ER stress-leading to apoptosis. Additionally, this compound has been reported to suppress the expression of the oncoprotein c-Myc and the anti-apoptotic protein Bcl-2.[3][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor tumor growth inhibition | Suboptimal dosage | Perform a dose-escalation study to identify a more efficacious dose. |
| Inadequate drug exposure | Verify the stability of your this compound formulation and ensure proper administration technique. Consider assessing pharmacokinetic parameters if the issue persists. | |
| Tumor model resistance | Evaluate the expression of DUBs in your specific tumor model. Some models may be inherently resistant to DUB inhibition. | |
| Signs of toxicity in animals (e.g., significant weight loss, lethargy) | Dose is too high | Reduce the dosage of this compound. In one study, monitoring body weight and serum levels of aspartate aminotransferase (AST) and creatinine was used to assess toxicity.[2] |
| Vehicle-related toxicity | Administer a vehicle-only control group to rule out any adverse effects from the formulation itself. | |
| Broad-spectrum DUB inhibition | This compound is a pan-DUB inhibitor and may have off-target effects.[6] Consider reducing the dosing frequency or exploring more specific DUB inhibitors if toxicity persists at effective doses. | |
| Inconsistent results between experiments | Variability in drug preparation | Prepare fresh solutions of this compound for each experiment and ensure complete dissolution.[7] |
| Animal health and handling | Ensure consistent animal handling and health status across all experimental groups. | |
| Inconsistent tumor implantation | Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment. |
Data Presentation
Table 1: Summary of In Vivo Dosages and Administration of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Vehicle | Reference |
| Nude Mice | Urothelial Carcinoma Xenograft | 10 mg/kg/day | Intraperitoneal | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3] |
| Nude Mice | Cisplatin-Resistant Urothelial Carcinoma Xenograft | 10 mg/kg/day | Intraperitoneal | Not specified | [4] |
| Mice | Unilateral Ureteral Obstruction (Kidney Fibrosis) | 100 µ g/mouse/day | Intraperitoneal | Dimethyl sulfoxide (DMSO) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
This compound is typically supplied as a powder.
-
To prepare a 10 mM stock solution, dissolve 5 mg of this compound in 2.24 ml of fresh, anhydrous DMSO.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
This is an example protocol based on a published study. The final formulation may need to be optimized for your specific application.
-
Calculate the required amount of this compound from the stock solution based on the desired final concentration and the total volume needed for the experimental cohort.
-
Prepare the vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the calculated volume of the 10% DMSO stock of this compound to the vehicle solution.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension before administration.
-
Administer the solution to the animals via intraperitoneal injection at the determined dosage.
Mandatory Visualizations
Caption: this compound induced ER stress and apoptosis signaling pathway.
Caption: this compound mediated suppression of c-Myc and Bcl-2.
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting PR-619 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deubiquitinating enzyme (DUB) inhibitor, PR-619.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs).[1][2] Its mechanism of action involves the non-selective inhibition of multiple DUBs, which are enzymes that remove ubiquitin from proteins.[1][2] This inhibition leads to the accumulation of polyubiquitinated proteins within the cell.[1][3][4] The buildup of these proteins can trigger various cellular responses, including endoplasmic reticulum (ER) stress and apoptosis (programmed cell death), making it a valuable tool for studying the ubiquitin-proteasome system and as a potential anti-cancer agent.[1][3][5][6]
Q2: I'm observing precipitation when I dilute my this compound stock solution in aqueous buffer or cell culture medium. What can I do to prevent this?
This is a common issue as this compound is known to be poorly soluble in aqueous solutions. Here are several troubleshooting steps you can take:
-
Ensure a High-Quality DMSO Stock: this compound is soluble in DMSO. However, DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce the solubility of this compound. It is crucial to use fresh, anhydrous DMSO to prepare your stock solution.[7]
-
Optimize Dilution Technique: When diluting the DMSO stock, add the stock solution to the aqueous buffer or media drop-wise while vortexing or stirring gently. This rapid mixing can help prevent localized high concentrations of this compound that can lead to precipitation.
-
Gentle Warming: Some sources suggest that gently warming the solution to 37°C may aid in solubilization. However, be cautious with temperature-sensitive components in your buffer or media.
-
Control Final DMSO Concentration: The final concentration of DMSO in your experiment should be kept as low as possible to minimize solvent effects on your cells or enzymatic assay, but high enough to maintain this compound in solution. It is recommended to keep the final DMSO concentration below 0.5%.
-
Consider Co-solvents or Surfactants for In Vivo Studies: For animal studies, a suspended solution can be prepared. One protocol suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] This indicates that co-solvents and surfactants can help maintain solubility. For in vitro assays, the use of such additives should be carefully validated to ensure they do not interfere with the experiment.
Q3: My cells are dying even at low concentrations of this compound. Is this expected?
Yes, this compound is known to be cytotoxic to a variety of cell lines. This is an expected outcome of its mechanism of action, which involves the induction of ER stress and apoptosis.[1][3][5][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | >5 mg/mL | Use fresh, anhydrous DMSO for best results. |
| Water | Insoluble | |
| Ethanol | Insoluble |
Data compiled from multiple sources. Actual solubility may vary slightly between batches.
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general guideline for preparing this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to minimize moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.23 mg of this compound (MW: 223.28 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in fresh, anhydrous DMSO if necessary to achieve the desired final concentrations.
-
To add this compound to your cell culture, dilute the stock or intermediate solution directly into the pre-warmed cell culture medium. It is crucial to add the this compound solution drop-wise to the medium while gently swirling the plate or tube to ensure rapid and even distribution. This will minimize the risk of precipitation.
-
The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Mandatory Visualizations
Troubleshooting this compound Insolubility
Caption: Troubleshooting workflow for this compound insolubility issues.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Inhibition of deubiquitination by this compound induces apoptosis and autophagy via ubi-protein aggregation-activated ER stress in oesophageal squamous cell carcinoma [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. abstract-6128-deubiquitinating-enzyme-inhibitor-pr-619-inducesendoplasmic-reticulum-stress-related-apoptosisin-human-chondrosarcoma - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
PR-619 Technical Support Center: Minimizing Toxicity in Long-Term Studies
Welcome to the technical support center for PR-619, a broad-spectrum, reversible deubiquitinating enzyme (DUB) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to minimize toxicity in long-term experimental setups.
I. Troubleshooting Guide
This section addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed in long-term culture (> 24 hours) | Concentration-dependent toxicity: this compound's cytotoxic effects are dose- and time-dependent.[1][2] | 1. Dose-response curve: Determine the EC50 for your specific cell line in a short-term (e.g., 72-hour) cytotoxicity assay.[1] 2. Optimize concentration: For long-term studies, use the lowest effective concentration that achieves the desired level of DUB inhibition. It is strongly recommended to empirically determine the optimal dose for each cell line.[1] 3. Consider intermittent dosing: Since this compound is a reversible inhibitor, a washout period may allow cells to recover.[1] The persistence of this compound's effects on TOP2 complexes even after washout suggests that the optimal intermittent dosing schedule needs to be empirically determined.[3] |
| Unexpected off-target effects (e.g., DNA damage) | Topoisomerase II (TOP2) poisoning: At concentrations of 20 µM and above, this compound can act as a potent TOP2 poison, leading to DNA double-strand breaks.[3] This effect is independent of its DUB inhibitory activity.[3] | 1. Maintain low concentrations: Keep this compound concentrations below 20 µM to avoid significant TOP2 poisoning.[3] 2. Monitor DNA damage: In pilot experiments, assess for markers of DNA damage, such as γH2AX phosphorylation, to ensure your working concentration is below the threshold for TOP2 poisoning.[3] |
| Induction of cellular stress pathways | Endoplasmic Reticulum (ER) Stress: The accumulation of polyubiquitinated proteins due to DUB inhibition can lead to ER stress and ER stress-related apoptosis.[4][5][6] | 1. Monitor ER stress markers: Periodically check for the upregulation of ER stress markers such as GRP78, CHOP, and caspase-4.[5][7] 2. Co-treatment with an E1 inhibitor: The ubiquitin E1 inhibitor PYR-41 has been shown to reduce the accumulation of ubiquitinated proteins and alleviate this compound-induced ER stress.[4] |
| Variability in experimental results | Compound instability: While stable in DMSO at -80°C, the stability of this compound in cell culture media over extended periods may vary.[1] | 1. Fresh media changes: For long-term experiments, perform regular media changes with freshly diluted this compound. 2. Proper storage: Store this compound stock solutions in DMSO at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] |
| Difficulty in translating in vitro findings to in vivo models | Pharmacokinetics and bioavailability: The delivery and effective concentration of this compound in vivo can differ significantly from in vitro conditions. | 1. Start with established doses: In xenograft mouse models, daily intraperitoneal injections of 10 mg/kg have been used with minimal toxicity.[6][9] 2. Toxicity monitoring in vivo: Closely monitor animal weight and general health. At the experimental endpoint, consider histological analysis of major organs for signs of toxicity.[5] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The toxicity of this compound is primarily linked to its mechanism of action and off-target effects. As a broad-spectrum DUB inhibitor, it causes the accumulation of polyubiquitinated proteins, which can lead to cellular stress, particularly ER stress, and subsequently trigger apoptosis.[4][5][6] At concentrations of 20 µM and higher, this compound also acts as a potent DNA topoisomerase II (TOP2) poison, inducing DNA double-strand breaks.[3]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my long-term study?
A2: The optimal concentration is highly dependent on the cell line. It is essential to perform a dose-response experiment to determine the EC50 value for cytotoxicity in your specific cell line. For long-term studies, a concentration below the EC50 that still provides the desired biological effect should be chosen. It is strongly recommended that the end-user empirically determines the dose of this compound required for DUB inhibition with minimal toxicity for their individual cell lines.[1]
Q3: Is this compound stable in long-term cell culture?
A3: this compound is stable in DMSO when stored at -80°C.[1] However, its stability in aqueous cell culture media over several days has not been extensively reported. For long-term experiments, it is advisable to replace the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.
Q4: What are the key biomarkers to monitor for this compound induced toxicity?
A4: To monitor for toxicity, we recommend assessing the following markers:
-
Apoptosis: Cleaved PARP and cleaved caspases (e.g., caspase-3).[6]
-
DNA Damage (for off-target TOP2 effects): Phosphorylation of histone H2A.X (γH2AX).[3]
-
General DUB Inhibition: Accumulation of polyubiquitinated proteins via Western blot.[2]
Q5: Are there any known ways to counteract this compound toxicity?
A5: Yes, for specific toxicities:
-
TOP2 Poisoning: This can be avoided by using this compound at concentrations below 20 µM.[3]
-
ER Stress: The accumulation of ubiquitinated proteins is a primary driver of ER stress. This can be mitigated by co-treatment with a ubiquitin E1 inhibitor like PYR-41, which reduces the pool of ubiquitin available for protein conjugation.[4]
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| HCT116 | Cytotoxicity (72h) | EC50 | 6.3 | [1][2] |
| WI-38 | Cytotoxicity (72h) | EC50 | 5.3 | [1] |
| T24 | Cytotoxicity | IC50 | 3-15 (dose-dependent) | [7] |
| BFTC-905 | Cytotoxicity | IC50 | 3-15 (dose-dependent) | [7] |
| OLN-t40 | Cytotoxicity (24h) | - | 7-10 (narrow range) | [6] |
Table 2: IC50/EC50 Values of this compound for Specific Deubiquitinating Enzymes (Cell-free assays)
| Enzyme | Parameter | Value (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Multiple DUBs | EC50 | 1-20 |[2] | | USP2 | EC50 | 7.2 |[6] | | USP4 | EC50 | 3.93 |[6] | | USP5 | EC50 | 8.61 |[6] | | USP7 | EC50 | 6.86 |[6] | | USP8 | EC50 | 4.9 |[6] | | JOSD2 | EC50 | 1.17 |[2] | | SENP6 core | EC50 | 2.37 |[2] | | UCH-L3 | EC50 | 2.95 |[2] |
IV. Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration for Long-Term In Vitro Studies
-
Cell Seeding: Plate cells at a density that will not result in over-confluence during the course of the experiment. The optimal seeding density should be determined for each cell line.[8]
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 50 µM) for a period relevant to your short-term endpoint (e.g., 72 hours).[2]
-
Cytotoxicity Assay: Assess cell viability using a standard method such as an MTT or resazurin-based assay.[2]
-
EC50 Calculation: Calculate the EC50 value for cytotoxicity.
-
Long-Term Concentration Selection: For long-term studies, select a concentration well below the EC50 that still demonstrates the desired level of DUB inhibition (e.g., assess polyubiquitin accumulation by Western blot).
-
Pilot Long-Term Study: Perform a pilot experiment for the intended duration of your study using the selected concentration. Monitor cell morphology and the toxicity biomarkers mentioned in the FAQs.
-
Refine Concentration: Adjust the concentration or consider intermittent dosing based on the results of the pilot study.
Protocol 2: Monitoring this compound-Induced ER Stress
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for various time points (e.g., 6, 12, 24, 48 hours).
-
Cell Lysis: Harvest cells and prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting to detect the expression levels of key ER stress markers:
-
GRP78 (Bip)
-
CHOP (GADD153)
-
Cleaved Caspase-4
-
-
Data Analysis: Quantify the changes in protein expression relative to an untreated control. A significant increase in these markers indicates the induction of ER stress.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary and off-target toxicity pathways.
Caption: Recommended workflow for optimizing this compound use in long-term studies.
References
- 1. lifesensors.com [lifesensors.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of deubiquitination by this compound induces apoptosis and autophagy via ubi-protein aggregation-activated ER stress in oesophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. lifesensors.com [lifesensors.com]
- 9. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
PR-619 treatment duration for optimal DUB inhibition
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the use of PR-619, a broad-spectrum deubiquitinase (DUB) inhibitor. Here you will find answers to frequently asked questions, troubleshooting tips, and detailed experimental protocols to ensure optimal DUB inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and treatment duration for this compound to achieve optimal DUB inhibition?
The optimal concentration and duration of this compound treatment are highly dependent on the cell line and the specific experimental goals. Based on published data, a good starting point for most cell-based assays is a concentration range of 5-20 µM for a duration of 2 to 24 hours.[1][2] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.[3][4]
Q2: How can I confirm that this compound is effectively inhibiting DUBs in my experiment?
The most common method to verify DUB inhibition is to assess the accumulation of polyubiquitinated proteins via Western blot analysis.[3] Following treatment with this compound, cell lysates should exhibit a significant increase in high molecular weight ubiquitin smears compared to vehicle-treated controls.[3]
Q3: What are the known off-target effects of this compound?
While this compound is a broad-spectrum DUB inhibitor, it has been shown to act as a potent DNA topoisomerase II (TOP2) poison at concentrations above 20 µM.[2][5] This can lead to the formation of TOP2-DNA covalent complexes and induce DNA double-strand breaks.[2] Therefore, it is recommended to use the lowest effective concentration for DUB inhibition to minimize these off-target effects.[2][5]
Q4: Is this compound cytotoxic?
Yes, this compound can exhibit cytotoxicity, which is both time- and concentration-dependent.[4] Cytotoxicity has been observed in various cancer cell lines with EC50 values in the low micromolar range after 72 hours of treatment.[4] It is advisable to assess the cytotoxic effects of this compound on your specific cell line using assays such as MTT or resazurin.[6][7]
Q5: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[6] For a 10 mM stock solution, dissolve 5 mg of this compound in 2.24 ml of DMSO.[3] It is recommended to prepare aliquots of the stock solution and store them at -80°C for up to 2 years.[1][4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant increase in polyubiquitinated proteins | - Suboptimal this compound concentration: The concentration used may be too low for your cell line. - Insufficient treatment time: The incubation period may be too short. - Poor cell permeability: Although generally cell-permeable, uptake can vary between cell types. - Degraded this compound: Improper storage of the compound. | - Perform a dose-response experiment with a wider concentration range (e.g., 5-50 µM).[3] - Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours).[3] - Verify the viability of your cells post-treatment. - Ensure this compound stock solutions are properly stored at -80°C and freshly diluted for each experiment.[1][4] |
| High levels of cytotoxicity observed | - Concentration is too high: The concentration of this compound is toxic to the cells. - Prolonged treatment duration: Extended exposure is leading to cell death. - Off-target effects: At higher concentrations (>20 µM), TOP2 poisoning can contribute to cytotoxicity.[2] | - Titrate down the concentration of this compound. - Reduce the treatment duration. - If high concentrations are necessary, consider the potential contribution of TOP2 poisoning to your results.[2] |
| Inconsistent results between experiments | - Variability in cell confluency: Different cell densities can affect drug response. - Inconsistent this compound preparation: Errors in diluting the stock solution. - Batch-to-batch variation of this compound: Potential for differences in compound activity between manufacturing lots.[8] | - Seed cells at a consistent density for all experiments. - Prepare fresh dilutions of this compound from a validated stock for each experiment. - If possible, use the same batch of this compound for a series of related experiments. |
Data Summary
Table 1: Effective Concentrations and Treatment Times of this compound in Various Cell Lines
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| HEK293T | 20 - 150 µM | 0.5 - 20 hours | Increased protein polyubiquitination | [6] |
| HCT116 | 30 µM | 1 - 24 hours | Accumulation of polyubiquitylated proteins | [3] |
| T24, BFTC-905 | 3 - 15 µM | 24 - 72 hours | Dose- and time-dependent cytotoxicity and apoptosis | [9][10][11] |
| OLN-t40 | 7 - 12.5 µM | 24 hours | Increased abundance of ubiquitinated proteins | [1] |
| K562 | > 20 µM | 2 hours | Induction of TOP2-DNA covalent complexes | [2] |
| A549, H2373 | Not specified | Not specified | Inhibition of cell adhesion and proliferation | [12] |
Table 2: In Vitro IC50/EC50 Values for this compound
| Target/Assay | Cell Line/Enzyme | IC50/EC50 | Reference |
| USP2 | Recombinant | 7.2 µM | [1] |
| USP4 | Recombinant | 3.93 µM | [1] |
| USP5 | Recombinant | 8.61 µM | [1] |
| USP7 | Recombinant | 6.86 µM | [1] |
| USP8 | Recombinant | 4.9 µM | [1] |
| DEN1 | Recombinant | 5.0 µM | [4] |
| PLpro | Recombinant | 1.4 µM | [4] |
| SENP2 | Recombinant | ~4-16 µM | [13] |
| Cytotoxicity | HCT116 | 6.3 µM (EC50) | [6] |
| Cytotoxicity | T24/R | Not specified | [7] |
Experimental Protocols
Protocol 1: Assessment of DUB Inhibition by Western Blot
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat cells with the desired concentrations of this compound (e.g., 5, 10, 20, 50 µM) or DMSO as a vehicle control. Incubate for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and 50 µM this compound to inhibit DUB activity during lysis.[4]
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Image the blot to visualize the accumulation of polyubiquitinated proteins.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Signaling Pathways and Workflows
Below are diagrams illustrating key cellular processes affected by this compound treatment and a typical experimental workflow.
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for assessing DUB inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. lifesensors.com [lifesensors.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitinating enzymes and the proteasome regulate preferential sets of ubiquitin substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Deubiquitinating Enzyme (DUB) Inhibitors: PR-619 in Focus
For Researchers, Scientists, and Drug Development Professionals
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing protein ubiquitination. Their involvement in numerous signaling pathways has made them attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. This guide provides an objective comparison of PR-619, a widely used pan-DUB inhibitor, with other DUB inhibitors, supported by experimental data and detailed protocols.
This compound: A Broad-Spectrum, Reversible DUB Inhibitor
This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes.[1][2] It belongs to the 2,6-diaminopyridine-3,5-bis(thiocyanate) chemical class and is known to inhibit multiple DUB subfamilies, including ubiquitin-specific proteases (USPs), ubiquitin C-terminal hydrolases (UCHs), ovarian tumor proteases (OTU), and Machado-Joseph domain proteases (MJD).[3][4] this compound also shows inhibitory activity against ubiquitin-like (Ubl) isopeptidases, such as SENPs and DEN1.[3][5] Its primary mechanism of action involves the non-selective inhibition of DUBs, leading to the accumulation of polyubiquitinated proteins within the cell, which in turn can trigger various cellular stress responses.[3][6]
Quantitative Performance Data
The efficacy and selectivity of this compound have been characterized across numerous studies. The following tables summarize its inhibitory activity and selectivity profile.
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Deubiquitinating and Ubiquitin-Like Isopeptidases
| Target Enzyme | Enzyme Family | EC50 / IC50 (μM) | Reference |
| JOSD2 | MJD | 1.17 | [2][3] |
| SENP6 (core) | SUMO Protease | 2.37 | [2][3] |
| UCH-L3 | UCH | 2.95 | [2] |
| USP4 | USP | 3.93 | [7] |
| DEN1 | NEDD8 Protease | 4.98 | [2][5] |
| USP8 | USP | 4.9 | [7] |
| USP7 | USP | 6.86 | [7] |
| USP2 | USP | 7.2 | [7] |
| USP5 | USP | 8.61 | [7] |
| PLpro | OTU | 14.2 | [2][3] |
Table 2: Selectivity Profile of this compound Against Non-DUB Proteases
| Target Enzyme | Enzyme Family | EC50 (μM) | Reference |
| Calpain 1 | Cysteine Protease | >50 | [2] |
| Cathepsin D | Aspartic Protease | >50 | [2] |
| Chymotrypsin-like (CT-L) | Threonine Protease | >50 | [2][8] |
| MMP13 | Metalloprotease | >50 | [2] |
| Phospholipase A2 (PLA2) | Hydrolase | >50 | [2] |
Table 3: Comparison of this compound with Other DUB Inhibitors
| Inhibitor | Type | Target Profile | Key Characteristics | Reference |
| This compound | Reversible | Broad-Spectrum (Pan-DUB) | Inhibits multiple DUB families (USP, UCH, OTU, etc.). Useful tool for studying general effects of DUB inhibition. Can have off-target effects at high concentrations (e.g., TOP2 poisoning). | [3][4][9] |
| P22077 | Reversible | Selective | Shows specificity towards a subset of DUBs, including USP7. Often used in contrast to this compound to delineate specific DUB functions. | [9][10] |
| RA-9 | Irreversible | Non-specific | Irreversibly inhibits DUBs via a nucleophilic attack from the active site cysteine. | [11] |
| LDN-91946 | Reversible | Specific | A specific inhibitor of Ubiquitin C-terminal Hydrolase-L1 (UCH-L1). | [11] |
Signaling Pathways and Cellular Effects
This compound treatment impacts several critical cellular pathways due to the widespread accumulation of ubiquitinated proteins.
1. Ubiquitin-Proteasome System (UPS) Disruption: By inhibiting DUBs, this compound prevents the removal of ubiquitin chains from proteins, leading to their accumulation.[12] This can overwhelm the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins, causing a functional impairment of the UPS.[13]
2. Endoplasmic Reticulum (ER) Stress and Apoptosis: The buildup of polyubiquitinated proteins, particularly unfolded or misfolded ones, triggers the unfolded protein response (UPR) and induces ER stress.[14] Prolonged ER stress, marked by the activation of proteins like IRE1 and GRP78, ultimately leads to apoptosis (programmed cell death).[7][14] this compound has been shown to induce apoptosis and G0/G1 cell cycle arrest in various cancer cell lines.[7][14]
3. Autophagy Activation: As a compensatory mechanism to clear the accumulating protein aggregates resulting from UPS impairment, cells often activate the autophagic pathway.[13] this compound treatment has been shown to induce autophagy, characterized by the recruitment of LC3 and the ubiquitin-binding protein p62 to aggresomes.[3][13]
4. Off-Target Effect: DNA Topoisomerase II (TOP2) Poisoning: It is critical for researchers to be aware that at higher concentrations (typically ≥20 µM), this compound can act as a potent DNA topoisomerase II (TOP2) poison.[4] This activity is independent of its DUB inhibitory function and can lead to the accumulation of DNA double-strand breaks, which can confound the interpretation of experimental results.[4]
Experimental Protocols
In Vitro DUB Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the half-maximal effective concentration (EC50) of an inhibitor against a purified DUB enzyme.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM DTT. Prepare fresh DTT daily.
-
Enzyme Solution: Dilute recombinant DUB enzyme to a final concentration of 2X the desired assay concentration (e.g., 50 nM for a 25 nM final concentration) in assay buffer.
-
Inhibitor Solution: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing (e.g., from 200 µM to 10 nM).
-
Substrate Solution: Prepare a 2X final concentration of a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC) (e.g., 2 µM for a 1 µM final concentration) in assay buffer.[15]
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the DUB enzyme solution to each well.
-
Add 25 µL of the this compound serial dilutions to the appropriate wells. For controls, add 25 µL of assay buffer with DMSO (negative control) or a known potent inhibitor like N-ethylmaleimide (positive control).
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Initiate the reaction by adding 25 µL of the Ub-AMC substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., every minute for 30-60 minutes) at room temperature.[15]
-
Determine the initial reaction velocity (slope of the linear phase) for each concentration.
-
Calculate the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]
-
Cell-Based Western Blot Analysis of Polyubiquitination
This protocol verifies the activity of this compound in a cellular context by detecting the accumulation of polyubiquitinated proteins.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or HCT116) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 50 µM) or a DMSO vehicle control for a specified time (e.g., 4, 8, or 24 hours).[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail and 50 µM this compound to prevent deubiquitination during lysis.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-15% gradient gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against Ubiquitin (e.g., P4D1 or FK2 clones).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.[6]
-
Re-probe the blot with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of DUB inhibitors on cell lines.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 50 µM) or a DMSO vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO control wells to determine the percentage of cell viability. Plot the viability against inhibitor concentration to calculate the EC50 value for cytotoxicity.[14]
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Selective Ubiquitin and Ubiquitin-Like Protease Inhibitors Using a Fluorescence-Based Multiplex Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifesensors.com [lifesensors.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. New Study Demonstrates Selectivity of Novel Anti-Tumor Compound | Technology Networks [technologynetworks.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of protein deubiquitination by this compound activates the autophagic pathway in OLN-t40 oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide: The Broad-Spectrum Inhibitor PR-619 Versus Specific USP7 Inhibitors
In the landscape of cancer therapeutics and cell biology research, targeting the ubiquitin-proteasome system has emerged as a highly promising strategy. Deubiquitinating enzymes (DUBs) are key regulators of this system, reversing the ubiquitination process to control protein stability and function. Among the nearly 100 DUBs in the human genome, Ubiquitin-Specific Protease 7 (USP7) has garnered significant attention as a therapeutic target, primarily due to its role in regulating critical tumor suppressor and oncogenic pathways.[1][2][3]
This guide provides an objective comparison between PR-619 , a well-known broad-spectrum DUB inhibitor, and the growing class of specific USP7 inhibitors . We will delve into their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to evaluate them, providing researchers and drug developers with the critical information needed to select the appropriate tool or therapeutic strategy.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and specific USP7 inhibitors lies in their target selectivity.
This compound: The Pan-DUB Inhibitor
This compound is a cell-permeable, reversible, non-selective DUB inhibitor.[4][5] It does not target a single DUB but rather inhibits a wide array of them, including members of the USP, UCH, OTU, and MJD classes.[4][6][7] Its mechanism involves the general inhibition of isopeptidase activity, leading to a global accumulation of polyubiquitinated proteins within the cell.[4][8] This widespread disruption of protein homeostasis induces significant cellular stress, particularly endoplasmic reticulum (ER) stress, which can trigger apoptosis and autophagy.[1][9][10][11] At higher concentrations (above 20 µM), this compound has also been shown to act as a DNA topoisomerase II poison, adding another layer to its cytotoxic effects.[6]
Specific USP7 Inhibitors: A Targeted Approach
In contrast, specific USP7 inhibitors are designed for high potency and selectivity against USP7.[12][13] Their primary anti-cancer mechanism is centered on the MDM2-p53 tumor suppressor axis .[3][14][15] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[14][15] By inhibiting USP7, these compounds cause the destabilization and degradation of MDM2. The resulting decrease in MDM2 levels leads to the accumulation and activation of p53, which can then initiate cell cycle arrest and apoptosis in cancer cells.[14][16] This p53-dependent mechanism is a hallmark of selective USP7 inhibition.[16]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the properties, potency, and cellular effects of this compound and representative specific USP7 inhibitors.
Table 1: General Properties of this compound vs. Specific USP7 Inhibitors
| Feature | This compound | Specific USP7 Inhibitors (e.g., XL177A, FX1-5303) |
| Target(s) | Broad-spectrum DUBs (USP2, 4, 5, 7, 8, UCH-L1/L3, etc.)[4][7][9] | Highly selective for USP7[14][16] |
| Primary Mechanism | Global accumulation of polyubiquitinated proteins, ER stress[10][11] | Stabilization of p53 via MDM2 degradation[14][15] |
| Reversibility | Reversible[4][8] | Can be reversible or irreversible (e.g., XL177A is irreversible)[16] |
| Known Off-Targets | DNA Topoisomerase II poison at higher concentrations (>20 µM)[6] | Generally high selectivity across the proteome[16] |
Table 2: Comparative In Vitro Potency (IC₅₀/EC₅₀ Values)
| Inhibitor | Target DUB | IC₅₀ / EC₅₀ (µM) | Reference |
| This compound | USP7 | 6.86 | [9] |
| USP2 | 7.2 | [9] | |
| USP4 | 3.93 | [9] | |
| USP5 | 8.61 | [9] | |
| USP8 | 4.9 | [9] | |
| JOSD2 | 1.17 | [4] | |
| UCH-L3 | 2.95 | [4] | |
| XL177A | USP7 | <0.001 (sub-nM) | [16] |
| FX1-5303 | USP7 | 0.00029 (0.29 nM) | [14] |
| P5091 | USP7 | 0.0281 (28.1 nM) | [17] |
Table 3: Comparative Cellular Effects
| Inhibitor | Cell Line | Effect | EC₅₀ / IC₅₀ (µM) | Key Molecular Changes | Reference |
| This compound | HCT116 | Cell Death | 6.3 - 6.5 | Increased polyubiquitination, ER stress | [4][8] |
| T24, BFTC-905 | Cytotoxicity | ~5-10 (at 48h) | Apoptosis, PARP cleavage, Bcl-2 downregulation | [1] | |
| FX1-5303 | MM.1S | Cell Viability | 0.015 (15 nM) | p53 accumulation | [14] |
| MM.1S | p53 Accumulation | 0.0056 (5.6 nM) | p53 and p21 upregulation | [14] | |
| S-205474 | H929 | Cell Viability | 0.0088 (8.8 nM) | Apoptosis, p53/p21 activation, PARP cleavage | [18] |
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate the key pathways and processes discussed.
Caption: The USP7-MDM2-p53 signaling pathway and the mechanism of specific USP7 inhibitors.
Caption: Logical diagram comparing the target scope of this compound and a specific USP7 inhibitor.
Caption: Standard experimental workflow for comparing DUB inhibitors.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for key assays.
Deubiquitinase (DUB) Activity Assay (Fluorescence-based)
This protocol is used to determine the in vitro potency (IC₅₀) of inhibitors against a specific DUB.
-
Principle: This assay measures the cleavage of a fluorogenic substrate, Ubiquitin-7-Amino-4-methylcoumarin (Ub-AMC), by a DUB enzyme.[19] Cleavage releases free AMC, which fluoresces, allowing for real-time monitoring of enzyme activity.
-
Reagents & Materials:
-
Recombinant DUB enzyme (e.g., USP7)
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Ub-AMC substrate
-
Test inhibitors (this compound, specific USP7 inhibitor) dissolved in DMSO
-
96-well or 384-well black assay plates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DUB Assay Buffer.
-
In the assay plate, add the recombinant DUB enzyme to each well (except for no-enzyme controls).
-
Add the diluted inhibitors to the wells and pre-incubate for 15-30 minutes at room temperature.[4] This allows the inhibitor to bind to the enzyme. Include DMSO-only wells as a vehicle control (100% activity) and a known potent inhibitor or no enzyme as a background control (0% activity).
-
Initiate the reaction by adding Ub-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
-
Cell Viability Assay (Resazurin-based)
This protocol measures the cytotoxicity (EC₅₀) of the inhibitors on cancer cell lines.
-
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells to the highly fluorescent pink product, resorufin. The amount of fluorescence is directly proportional to the number of living cells.
-
Reagents & Materials:
-
Cancer cell line of interest (e.g., HCT116, T24)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
Resazurin sodium salt solution
-
96-well clear-bottom cell culture plates
-
Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include DMSO-only wells as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[1]
-
Add Resazurin solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert it to resorufin.[4]
-
Measure the fluorescence intensity using a plate reader.
-
Normalize the fluorescence readings to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[4]
-
Western Blotting for Protein Expression
This protocol is used to analyze changes in the levels of key proteins (e.g., p53, MDM2, poly-ubiquitin) following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies and enzyme-conjugated secondary antibodies.
-
Reagents & Materials:
-
Treated cells
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Ubiquitin, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
-
-
Procedure:
-
Treat cells with the inhibitors for the desired time.
-
Wash cells with cold PBS and lyse them using Lysis Buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Conclusion: Choosing the Right Inhibitor
The choice between this compound and a specific USP7 inhibitor is entirely dependent on the research or therapeutic goal.
-
This compound serves as an invaluable research tool for studying the global consequences of DUB inhibition. Its broad-spectrum activity allows for the investigation of cellular processes that are heavily reliant on the overall ubiquitin landscape. Its induction of ER stress and general protein aggregation makes it a potent cytotoxic agent, though its lack of specificity is a significant hurdle for therapeutic development due to the high potential for off-target effects and toxicity.[6][8]
-
Specific USP7 inhibitors represent a more refined, therapeutically relevant approach. Their high potency and selectivity offer a clear, p53-dependent mechanism of action, which is particularly attractive for treating p53 wild-type cancers.[16] The development of these molecules has provided powerful chemical probes to dissect the specific roles of USP7 in cancer biology.[14][20] While several specific USP7 inhibitors have shown promising preclinical activity in vitro and in vivo, none have yet entered clinical trials.[2][3][13]
References
- 1. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. PR 619, DUB inhibitor (CAS 2645-32-1) | Abcam [abcam.com]
- 6. The Deubiquitinating Enzyme Inhibitor this compound is a Potent DNA Topoisomerase II Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lifesensors.com [lifesensors.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of deubiquitination by PR‐619 induces apoptosis and autophagy via ubi‐protein aggregation‐activated ER stress in oesophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wuxibiology.com [wuxibiology.com]
- 16. researchgate.net [researchgate.net]
- 17. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Genetic Knockdown of DUBs Versus PR-619 Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of the ubiquitin-proteasome system, the choice between targeted genetic knockdown of deubiquitinating enzymes (DUBs) and the use of broad-spectrum inhibitors like PR-619 is a critical decision that shapes experimental outcomes and interpretation. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate approach for your research needs.
The regulation of protein ubiquitination by DUBs is a key cellular process, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Both genetic knockdown, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), and pharmacological inhibition offer powerful tools to probe DUB function. However, they operate through fundamentally different mechanisms, leading to distinct advantages and disadvantages.
At a Glance: Key Differences
| Feature | Genetic Knockdown (siRNA/shRNA) | This compound Inhibition |
| Targeting | Specific to the mRNA of a single DUB | Broad-spectrum, inhibits multiple DUBs |
| Mechanism | Reduces the total protein level of the target DUB | Reversibly inhibits the catalytic activity of DUBs |
| Temporal Control | Onset of effect is slower (24-72 hours) and can be long-lasting | Rapid and reversible onset and cessation of inhibition |
| Specificity | Potential for off-target mRNA silencing | Known off-target effects at higher concentrations |
| Compensation | May induce compensatory upregulation of other DUBs | Acute treatment is less likely to trigger compensation |
Delving Deeper: A Quantitative Comparison
This compound: A Potent, Broad-Spectrum Inhibitor
This compound is a cell-permeable, reversible, and broad-spectrum inhibitor of DUBs. It has been shown to inhibit a wide range of DUBs from different families, including USPs, UCHs, OTUs, and MJDs.[1][2] This broad activity leads to a global increase in protein ubiquitination within the cell.
| Parameter | Value | Cell Line/System |
| EC50 (Cell-free assay) | 1-20 µM | Various DUBs |
| EC50 (HCT116 cell death) | 6.3 µM | HCT116 |
| EC50 (WI-38 cytotoxicity) | 5.3 µM (72h) | WI-38 |
| Effective Concentration (in cells) | 5-50 µM | Various |
Table 1: Quantitative data on the activity of this compound.
Genetic Knockdown: Precision with Caveats
Genetic knockdown via siRNA offers the advantage of targeting a single DUB, allowing for the investigation of its specific roles. The efficiency of knockdown, however, can vary depending on the siRNA sequence, cell type, and transfection efficiency. It is crucial to validate knockdown at both the mRNA and protein levels.
| DUB Target | Knockdown Efficiency | Method | Cell Line |
| USP7 | >80% | shRNA | Glioblastoma cells |
| UCH-L1 | ~70% | siRNA | SH-SY5Y |
| ATXN3 | >60% | siRNA | HeLa |
Table 2: Representative reported knockdown efficiencies for specific DUBs.
Experimental Considerations and Methodologies
The choice between genetic knockdown and this compound inhibition will depend on the specific research question.
When to Choose Genetic Knockdown:
-
To investigate the function of a specific DUB.
-
For long-term studies where sustained loss of a DUB is required.
-
When the scaffolding function of the DUB, independent of its catalytic activity, is of interest.
When to Choose this compound Inhibition:
-
To study the global effects of DUB inhibition.
-
For acute and reversible inhibition to study dynamic cellular processes.
-
As a tool to rapidly screen for the involvement of DUBs in a particular pathway.
Experimental Protocols
Protocol 1: Genetic Knockdown of a Target DUB using siRNA
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the specific DUB-targeting siRNA and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent.
-
Transfection: Combine the diluted siRNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation, and then add the mixture to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the stability of the target protein.
-
Validation: Harvest the cells and validate the knockdown efficiency by quantitative RT-PCR (for mRNA levels) and Western blotting (for protein levels).
-
Functional Assays: Perform downstream functional assays (e.g., apoptosis assay, cell cycle analysis, or substrate ubiquitination analysis).
Protocol 2: Inhibition of DUBs using this compound
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for Western blotting) and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours).
-
Functional Assays: Perform downstream assays. For example, to assess the accumulation of polyubiquitinated proteins, lyse the cells and perform a Western blot using an anti-ubiquitin antibody.
Visualizing the Approaches
Signaling Pathway Context
DUBs are integral to numerous signaling pathways. The choice of knockdown or inhibition can have different consequences on these pathways.
References
A Head-to-Head Comparison: PR-619 and MG132 in the Realm of Proteostasis Modulation
In the intricate world of cellular regulation, the ubiquitin-proteasome system (UPS) stands as a cornerstone of protein quality control. Its precise functioning is paramount for cellular health, and its dysregulation is implicated in a host of diseases, including cancer and neurodegenerative disorders. Consequently, molecules that modulate the UPS are invaluable tools for researchers and hold immense therapeutic potential. This guide provides a comprehensive comparison of two widely used modulators: PR-619, a broad-spectrum deubiquitinase (DUB) inhibitor, and MG132, a potent proteasome inhibitor.
Mechanism of Action: A Tale of Two Intervention Points
The fundamental difference between this compound and MG132 lies in their point of intervention within the UPS. The UPS is a multi-step pathway that tags proteins for degradation with ubiquitin molecules, which are then recognized and degraded by the proteasome.
MG132 acts at the final step of this pathway. It is a peptide aldehyde that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[1] By blocking the proteasome, MG132 leads to the accumulation of polyubiquitinated proteins that are destined for, but cannot be processed by, the proteasome.[1]
This compound , on the other hand, targets the deubiquitinating enzymes (DUBs). DUBs are responsible for removing ubiquitin tags from proteins, thereby rescuing them from proteasomal degradation. This compound is a broad-spectrum, reversible DUB inhibitor, meaning it inhibits a wide range of DUBs.[2] This inhibition prevents the removal of ubiquitin chains, leading to an accumulation of polyubiquitinated proteins throughout the cell.[3] While this compound does not directly inhibit the proteasome, the resulting surge in ubiquitinated proteins can indirectly impair proteasome function.[3]
Comparative Performance: A Data-Driven Overview
The distinct mechanisms of this compound and MG132 translate to differences in their cellular effects and potency. The following tables summarize key quantitative data from various studies.
| Compound | Target | Reported IC50/EC50 Values | Cell Line | Assay Duration | Reference |
| This compound | Pan-Deubiquitinase | EC50: 6.5 µM | HCT116 (Colon Cancer) | 72 hours | [3] |
| EC50: 5.3 µM | WI-38 (Normal Lung Fibroblast) | 72 hours | [3] | ||
| IC50: ~7-10 µM | OLN-t40 (Oligodendroglial) | 24 hours | [4] | ||
| IC50: Varies (see original paper) | T24, K9TCC-PU-NK, RDSVS-TCC1 (Bladder Cancer) | 24, 48, 72 hours | [5] | ||
| MG132 | Proteasome (Chymotrypsin-like) | IC50: 100 nM (in vitro) | N/A (Enzymatic Assay) | N/A | [6][7] |
| IC50: 18.5 µM | C6 (Glioma) | 24 hours | [8] | ||
| Reduces viability to ~46% at 2 µM | ES-2 (Ovarian Cancer) | 18 hours | [9] | ||
| Reduces viability to ~38% at 2 µM | HEY-T30 (Ovarian Cancer) | 18 hours | [9] | ||
| Reduces viability to ~24% at 2 µM | OVCAR-3 (Ovarian Cancer) | 18 hours | [9] |
Table 1: Comparative Cytotoxicity of this compound and MG132 in Various Cell Lines.
| Study Focus | This compound Effect | MG132 Effect | Key Findings | Reference |
| Ubiquitin Landscape (Jurkat Cells) | Induces significant changes in the ubiquitin landscape. | Induces significant changes in the ubiquitin landscape. | Not all ubiquitination sites regulated by either inhibitor are likely substrates for the ubiquitin-proteasome system. | [10] |
| Ubiquitin Substrate Regulation (U2OS Cells) | Enriches for a distinct set of ubiquitinated proteins compared to MG132. 67% of enriched proteins were not identified with MG132 treatment. | Enriches for a different set of ubiquitinated proteins. | DUBs and the proteasome regulate preferential sets of ubiquitin substrates. | [11] |
Table 2: Comparative Effects on the Cellular Ubiquitinome.
Signaling Pathways: A Cascade of Cellular Responses
Both this compound and MG132 trigger a cascade of downstream signaling events, primarily stemming from the accumulation of ubiquitinated proteins and the ensuing cellular stress.
A key pathway affected by both is the Endoplasmic Reticulum (ER) Stress Response . The accumulation of misfolded and ubiquitinated proteins in the ER lumen triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis. Studies have shown that both this compound and MG132 can induce ER stress-related apoptosis.[4][12][13][14]
MG132 is also well-documented for its impact on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a key transcription factor that regulates inflammation, immunity, and cell survival. Its activation is tightly controlled by the inhibitor of κB (IκB), which is targeted for proteasomal degradation upon signaling. By inhibiting the proteasome, MG132 prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and inhibiting its activity.[15][16] Interestingly, some studies suggest that MG132 can also inhibit NF-κB activation through an ER stress-mediated mechanism.[13] The effect of this compound on the NF-κB pathway is less direct and not as extensively characterized, though DUBs are known to play a crucial role in regulating this pathway.[16]
References
- 1. De-ubiquitination assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ubiquitin-Specific Proteases as Potential Therapeutic Targets in Bladder Cancer—In Vitro Evaluation of Degrasyn and this compound Activity Using Human and Canine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MG-132 | Cell Signaling Technology [cellsignal.com]
- 8. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitor MG-132 and PKC-ι-Specific Inhibitor ICA-1S Degrade Mutant p53 and Induce Apoptosis in Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deubiquitinating enzymes and the proteasome regulate preferential sets of ubiquitin substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proteasome inhibitor MG132-induced apoptosis via ER stress-mediated apoptotic pathway and its potentiation by protein tyrosine kinase p56lck in human Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. google.com [google.com]
- 16. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
PR-619 Inhibitor: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
PR-619 is a potent, reversible, and cell-permeable broad-spectrum inhibitor of deubiquitinating enzymes (DUBs). Its ability to inhibit a wide range of DUBs makes it a valuable tool for studying the roles of ubiquitination in various cellular processes. However, its utility in targeted research is contingent on a thorough understanding of its cross-reactivity profile. This guide provides an objective comparison of this compound's performance against various enzymes, supported by experimental data, to aid researchers in designing and interpreting their experiments.
Data Presentation: Quantitative Inhibitor Activity
The following table summarizes the half-maximal inhibitory and effective concentrations (IC50/EC50) of this compound against a panel of deubiquitinating enzymes and other relevant off-targets. This data provides a quantitative overview of this compound's potency and selectivity.
| Target Family | Target | IC50 / EC50 (µM) | Notes |
| Deubiquitinating Enzymes (DUBs) | |||
| USP | USP2 | 7.2[1] | |
| USP4 | 3.93[1] | ||
| USP5 | 8.61[1] | ||
| USP7 | 6.86[1] | ||
| USP8 | 4.9[1] | ||
| General DUB panel | 1-20[2] | Broad inhibition across USP, UCH, OTU, and MJD classes.[3] | |
| Other Ubiquitin/UBL Processing Enzymes | |||
| deISGylase | PLpro | Inhibited | Specific IC50 not reported. |
| deNEDDylase | DEN1 | Inhibited | Specific IC50 not reported. |
| deSUMOylase | SENP6 | Inhibited | Specific IC50 not reported. |
| Off-Target | |||
| DNA Topoisomerase II | TOP2A, TOP2B | Poisoning activity observed at >20 µM[3] | Induces covalent DNA complexes.[3] |
| Other Cysteine Proteases | Cathepsin B, Calpain 1 | Not a target | [3] |
Comparative Analysis with Other DUB Inhibitors
This compound's broad-spectrum nature distinguishes it from more selective DUB inhibitors.
-
P22077: A structural analog of the USP7 inhibitor P5091, P22077 demonstrates greater selectivity for a subset of DUBs, including USP7, when compared to the broad inhibition profile of this compound.[4] This makes P22077 a more suitable tool for studying the specific roles of USP7.
-
HBX 41,108: Similar to this compound, HBX 41,108 is a broad-spectrum DUB inhibitor.[5] However, it has also been reported to inhibit other proteases like caspase 3, highlighting the importance of thorough cross-reactivity profiling for any DUB inhibitor.
The choice between a broad-spectrum inhibitor like this compound and a more selective compound depends on the research question. This compound is ideal for studying the global effects of DUB inhibition, while selective inhibitors are necessary for dissecting the functions of individual DUBs.
Mandatory Visualization
Signaling Pathway: The Ubiquitin-Proteasome System
The following diagram illustrates the central role of deubiquitinating enzymes (DUBs) in the ubiquitin-proteasome system, the pathway broadly affected by this compound.
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on DUBs.
Experimental Workflow: Assessing DUB Inhibition
This diagram outlines a typical workflow for evaluating the efficacy of a DUB inhibitor like this compound.
Caption: Experimental workflow for characterizing the activity of this compound.
Experimental Protocols
Biochemical Deubiquitinase (DUB) Activity Assay (Ub-PLA2 based)
This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic DUB substrate.
Materials:
-
Recombinant DUB enzyme
-
This compound inhibitor
-
Ub-PLA2 substrate and NBD C6-HPC (fluorescent reporter)
-
DUB assay buffer: 20 mM Tris-HCl, pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol
-
96-well plate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of this compound in DUB assay buffer.
-
In a 96-well plate, pre-incubate the recombinant DUB enzyme with the various concentrations of this compound or vehicle control (e.g., 2% v/v DMSO) for 30 minutes at room temperature.[2]
-
Initiate the reaction by adding the Ub-PLA2 and NBD C6-HPC substrate mixture to each well.
-
Immediately begin monitoring the fluorescence signal at room temperature using a fluorescence plate reader.
-
Record the rate of fluorescent product liberation within the linear range of the assay.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Trapped in Agarose DNA Immunostaining (TARDIS) Assay for DNA Topoisomerase II Poisoning
This method detects and quantifies covalent complexes between DNA topoisomerase II (TOP2) and DNA, which are induced by TOP2 poisons.
Materials:
-
Cell line (e.g., K562)
-
This compound inhibitor and a known TOP2 poison (e.g., etoposide) as a positive control
-
Microscope slides
-
Agarose
-
Lysis buffer
-
Primary antibodies against TOP2A and TOP2B
-
Fluorescently labeled secondary antibodies
-
Fluorescence microscope
Protocol:
-
Treat cells with various concentrations of this compound, etoposide, or vehicle control for a defined period (e.g., 2 hours).
-
Embed the treated cells in agarose on microscope slides.
-
Lyse the cells and remove soluble proteins by high-salt/detergent extraction, leaving the genomic DNA trapped in the agarose.
-
Fix the DNA-protein complexes.
-
Incubate the slides with primary antibodies specific for TOP2A or TOP2B.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Visualize and quantify the fluorescence signal per nucleus using a fluorescence microscope. An increase in fluorescence intensity compared to the control indicates the formation of TOP2-DNA covalent complexes.
Mass Spectrometry-Based Quantification of Cellular Polyubiquitination
This powerful technique allows for the global and site-specific quantification of protein ubiquitination in response to DUB inhibition.
Materials:
-
Cell line (e.g., Jurkat)
-
This compound inhibitor
-
Lysis buffer
-
Trypsin
-
Antibody for enrichment of di-glycine remnant (K-ε-GG) containing peptides
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and denature the proteins.
-
Digest the protein lysate into peptides using trypsin. This cleavage leaves a di-glycine remnant on ubiquitinated lysine residues.
-
Enrich the ubiquitinated peptides using an antibody that specifically recognizes the K-ε-GG remnant.[2]
-
Analyze the enriched peptides by LC-MS/MS to identify and quantify the ubiquitinated proteins and their specific modification sites.
-
Compare the ubiquitination profiles of this compound-treated and control cells to identify proteins and pathways affected by DUB inhibition.
References
PR-619 Reverses Cisplatin Resistance in Urothelial Carcinoma Cells: A Comparative Guide
The pan-deubiquitinase inhibitor PR-619 demonstrates significant efficacy in enhancing the cytotoxic effects of cisplatin in both cisplatin-sensitive and, notably, cisplatin-resistant urothelial carcinoma (UC) cells. This guide provides a comparative analysis of this compound's performance, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
This compound, a broad-spectrum deubiquitinase (DUB) inhibitor, has been shown to induce dose- and time-dependent cytotoxicity and apoptosis in human UC cell lines[1][2][3]. Its therapeutic potential is particularly highlighted by its ability to potentiate the antitumor effects of cisplatin, a cornerstone of chemotherapy for metastatic bladder cancer, and to overcome acquired resistance to this agent[1][4][5].
Comparative Efficacy in Cisplatin-Sensitive vs. -Resistant Cells
This compound exhibits a dual mechanism in sensitizing UC cells to cisplatin. In cisplatin-sensitive cells, co-treatment with this compound significantly enhances cisplatin-induced apoptosis by suppressing the anti-apoptotic protein Bcl-2[1][2]. More critically, in cisplatin-resistant UC cells (T24/R), this compound effectively reverses chemoresistance. This is achieved by downregulating the expression of c-Myc, a protein implicated in cisplatin resistance[4][5][6]. In vivo studies using xenograft mouse models have corroborated these in vitro findings, showing that the combination of this compound and cisplatin leads to a more significant reduction in tumor growth in both cisplatin-naïve and cisplatin-resistant tumors compared to either agent alone[1][4].
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound in both cisplatin-sensitive and -resistant urothelial carcinoma cell lines.
Table 1: Cell Viability (MTT Assay) of Cisplatin-Resistant (T24/R) Cells Treated with this compound.
| This compound Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 10 | Data not specified | ~85% |
| 20 | Data not specified | ~60% |
| 30 | Data not specified | ~40% |
| 40 | Data not specified | ~25% |
| 45 | Data not specified | ~20% |
| 50 | ~60% | Data not specified |
Data extracted from studies on T24/R cisplatin-resistant cells. Note that different studies used varying time points and concentration ranges.[1][3][4][6]
Table 2: Apoptosis Rates (FACS Analysis) in Cisplatin-Sensitive and -Resistant Cells.
| Cell Line | Treatment | Apoptosis Rate (%) |
| T24 (Cisplatin-Sensitive) | Cisplatin (15 µM) | ~15% |
| This compound (7.5 µM) | ~12% | |
| Cisplatin (15 µM) + this compound (7.5 µM) | ~30% | |
| BFTC-905 (Cisplatin-Sensitive) | Cisplatin (15 µM) | ~18% |
| This compound (7.5 µM) | ~15% | |
| Cisplatin (15 µM) + this compound (7.5 µM) | ~35% | |
| T24/R (Cisplatin-Resistant) | DMSO (Control) | ~5% |
| This compound (20 µM) | ~25% | |
| Cisplatin (15 µM) | ~10% | |
| Cisplatin (15 µM) + this compound (20 µM) | ~40% |
Apoptosis was measured by Annexin V and Propidium Iodide staining followed by flow cytometry.[1][4][6][7][8]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the proposed mechanism of action for this compound and a typical experimental workflow for assessing its efficacy.
Caption: this compound mechanism in sensitive vs. resistant cells.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the studies.
1. Cell Culture:
-
Cell Lines: Human urothelial carcinoma cell lines T24 and BFTC-905 (cisplatin-sensitive), and T24/R (cisplatin-resistant) were used. T24/R cells were derived from the parental T24 cell line.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of this compound, cisplatin, or a combination of both for specified time periods (24, 48, or 72 hours).
-
Following treatment, the medium was replaced with a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at a wavelength of 570 nm using a microplate spectrophotometer.
3. Apoptosis Assay (FACS Analysis):
-
Cells were treated with this compound, cisplatin, or a combination for the indicated times.
-
Both floating and adherent cells were collected and washed with phosphate-buffered saline (PBS).
-
Apoptotic cells were detected using an Annexin V-FITC and Propidium Iodide (PI) staining kit according to the manufacturer's protocol.
-
The stained cells were analyzed by a flow cytometer to quantify the percentage of apoptotic cells.
4. Western Blot Analysis:
-
After treatment, cells were lysed to extract total proteins.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against Bcl-2, c-Myc, cleaved caspase-3, and other proteins of interest.
-
After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Confirming PR-619-Induced Apoptosis with Annexin V: A Comparative Guide
For researchers and professionals in drug development, accurately characterizing the mechanism of action of a compound is paramount. PR-619, a broad-spectrum deubiquitinase (DUB) inhibitor, has been identified as a potent inducer of cell death in various cancer cell lines.[1][2] This guide provides an objective comparison of methodologies for confirming that this cell death occurs via apoptosis, with a primary focus on the widely used Annexin V assay.
This compound and the Induction of Apoptosis
This compound is a reversible, broad-range inhibitor of deubiquitinating enzymes (DUBs). DUBs are crucial for protein homeostasis, as they remove ubiquitin chains from target proteins, saving them from degradation by the proteasome.[2] By inhibiting DUBs, this compound causes a rapid accumulation of polyubiquitinated proteins within the cell.[3][2] This accumulation leads to significant cellular stress, particularly endoplasmic reticulum (ER) stress, which in turn activates apoptotic signaling pathways.[1][3][2] Studies have shown that this compound treatment can lead to the activation of caspases, cleavage of PARP, and cell cycle arrest, all hallmarks of apoptosis.[3][2]
The signaling pathway for this compound-induced apoptosis can be summarized as follows:
Caption: this compound signaling pathway leading to apoptosis.
The Annexin V Assay: A Primary Tool for Apoptosis Detection
The Annexin V assay is a robust and widely adopted method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (PS).
Principle of the Assay In healthy, viable cells, PS is strictly maintained on the inner leaflet of the plasma membrane. During the initial stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[4] Annexin V is a calcium-dependent protein with a high affinity for PS.[5][6] By conjugating Annexin V to a fluorochrome (e.g., FITC), it can be used to specifically label early apoptotic cells for detection by flow cytometry.
To differentiate between apoptotic and necrotic cells, the assay is typically performed with a vital dye such as Propidium Iodide (PI). PI is a fluorescent nucleic acid intercalator that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis where membrane integrity is compromised.[6] This dual-staining approach allows for the clear distinction between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).
Experimental Protocol: Annexin V Staining for this compound Treated Cells
This protocol outlines the key steps for assessing apoptosis in a cell line (e.g., human chondrosarcoma or urothelial carcinoma cells) treated with this compound.[2][7]
Materials:
-
Cell line of interest
-
This compound (and appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 5, 7.5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).[7][8] Include a positive control for apoptosis (e.g., treatment with staurosporine).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Gently detach the adherent cells using a mild dissociation agent (e.g., Trypsin-EDTA). Be cautious, as harsh trypsinization can damage cell membranes and lead to false positives.[9]
-
Combine the detached cells with the cells collected from the culture medium.
-
-
Staining:
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
The workflow for the Annexin V assay is illustrated below:
Caption: Experimental workflow for the Annexin V assay.
Data Presentation and Interpretation
The quantitative data obtained from flow cytometry can be summarized in a table for clear comparison across different treatment groups.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 1.5 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound (5 µM) | 70.3 ± 2.1 | 18.4 ± 1.9 | 11.3 ± 1.2 |
| This compound (10 µM) | 45.8 ± 3.5 | 35.1 ± 2.8 | 19.1 ± 1.5 |
| Positive Control (Staurosporine) | 15.6 ± 2.0 | 48.9 ± 3.1 | 35.5 ± 2.6 |
| Data are presented as mean ± SD from three independent experiments and are hypothetical for illustrative purposes. |
This table clearly demonstrates a dose-dependent increase in both early and late apoptotic cell populations following treatment with this compound, providing strong evidence of induced apoptosis.
Comparison with Alternative Apoptosis Detection Methods
While the Annexin V assay is a gold standard for detecting early apoptosis, it is often beneficial to confirm findings with an orthogonal method.[10]
| Method | Principle | Advantages | Disadvantages |
| Annexin V Assay | Detects externalized phosphatidylserine on the outer cell membrane.[11] | Detects early stages of apoptosis; allows for quantification and differentiation from necrosis with PI. | Can be sensitive to cell handling, especially with adherent cells; requires live cells.[4][9] |
| TUNEL Assay | Labels DNA strand breaks, a hallmark of late-stage apoptosis.[12] | Can be used on fixed cells and tissue sections; provides morphological information. | Detects a later apoptotic event than Annexin V; can also label necrotic cells. |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., Caspase-3/7), which are key mediators of apoptosis.[11] | Directly measures the activity of key apoptotic enzymes; can be highly sensitive. | Caspase activation can be transient; does not provide single-cell resolution in plate-based assays. |
| DNA Laddering | Detects the characteristic cleavage of genomic DNA into nucleosomal fragments via agarose gel electrophoresis.[12] | A classic, qualitative confirmation of apoptosis. | Requires a large number of cells; not quantitative; may not be apparent in all cell types. |
| Western Blot for PARP Cleavage | Detects the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases.[11] | Specific marker for caspase-mediated apoptosis. | Not a single-cell method; provides population-level data. |
The Annexin V assay, coupled with a viability dye like PI, stands out as a highly effective and quantitative method for confirming this compound-induced apoptosis. Its ability to detect the early externalization of phosphatidylserine provides a specific and sensitive readout of programmed cell death. While alternative methods like TUNEL or caspase activity assays are valuable for corroborating results, the Annexin V assay offers a robust and detailed snapshot of the apoptotic process at the single-cell level, making it an indispensable tool for characterizing the cytotoxic effects of DUB inhibitors like this compound.
References
- 1. Inhibition of deubiquitination by this compound induces apoptosis and autophagy via ubi-protein aggregation-activated ER stress in oesophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of deubiquitinating enzyme inhibitor this compound in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Annexin V Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. kumc.edu [kumc.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of PR-619, a Broad-Spectrum Deubiquitinating Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of PR-619, a potent, reversible, and broad-spectrum inhibitor of deubiquitinating enzymes (DUBs). This compound serves as a valuable tool for studying the roles of the ubiquitin-proteasome system in various cellular processes and holds potential as a therapeutic agent, particularly in oncology. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant pathways and workflows to offer a clear and objective comparison with other DUB inhibitors.
In Vitro Effects of this compound: A Comparative Analysis
This compound exhibits broad-spectrum inhibitory activity against a wide range of DUBs, in contrast to more selective inhibitors.[1] This non-selective nature makes it a powerful tool for interrogating cellular processes that are regulated by multiple DUBs.
Table 1: Comparative Inhibitory Activity (IC50/EC50) of DUB Inhibitors
| Compound | Target DUBs | IC50/EC50 (µM) | Cell Line | Reference |
| This compound | Broad-spectrum | 1-20 (in cell-free assay) | - | [2] |
| USP2 | 7.2 | - | [3] | |
| USP4 | 3.93 | - | [3] | |
| USP5 | 8.61 | - | [3] | |
| USP7 | 6.86 | - | [3] | |
| USP8 | 4.9 | - | [3] | |
| JOSD2 | 1.17 | - | [4] | |
| UCH-L3 | 2.95 | - | [4] | |
| SENP6 core | 2.37 | - | [4] | |
| HCT116 cells | 6.3 (cell death) | HCT116 | [4] | |
| P22077 | USP7, USP47 | 8.01 (USP7), 8.74 (USP47) | - | [4] |
| HBX 41,108 | USP7 | Submicromolar | - | [5] |
| RA-9 | UCHL1, UCHL3, USP2, USP5, USP8 | Not specified | - | [6] |
| LDN-91946 | UCH-L1 | Not specified | - | [6] |
Cellular Effects of this compound
-
Induction of Apoptosis and Cell Cycle Arrest: this compound induces cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[7] For instance, in human chondrosarcoma and urothelial carcinoma cells, this compound treatment leads to apoptosis and G0/G1 phase cell cycle arrest.[7][8]
-
ER Stress and Protein Polyubiquitination: As a DUB inhibitor, this compound leads to the accumulation of polyubiquitinated proteins, which can trigger endoplasmic reticulum (ER) stress and subsequent apoptosis.[7][8]
-
Synergistic Effects: this compound has been shown to enhance the cytotoxic effects of conventional chemotherapy agents like cisplatin in urothelial carcinoma cells.[8]
In Vivo Effects of this compound: Xenograft Models
In vivo studies using xenograft mouse models have demonstrated the anti-tumor efficacy of this compound.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| Human Chondrosarcoma | Xenograft nude mice | Not specified | Not specified | Significant inhibition of tumor growth with minimal toxicity | [7] |
| Urothelial Carcinoma | Xenograft nude mice | 10 mg/kg/day (in combination with cisplatin) | 28 days | Enhanced anti-tumor effect of cisplatin | [9] |
| Cisplatin-resistant Urothelial Carcinoma | Xenograft nude mice | 10 mg/kg/day | 36 days | Enhanced the antitumor effect of Cisplatin | [3] |
Experimental Protocols
DUB Activity Assay (In Vitro)
This protocol is a generalized method for assessing the inhibitory activity of compounds against specific DUBs.
-
Enzyme and Substrate Preparation: Recombinant DUB enzymes are prepared in a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 2 mM CaCl₂, 2 mM β-mercaptoethanol). A fluorogenic ubiquitin substrate, such as ubiquitin-amido-4-methylcoumarin (Ub-AMC), is used.
-
Inhibitor Incubation: The DUB enzyme is pre-incubated with varying concentrations of this compound or other test compounds in a 96-well plate for 30 minutes at room temperature.
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by adding the fluorogenic substrate. The fluorescence intensity is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability (MTT) Assay (In Vitro)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or other inhibitors for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and EC50 values are calculated.[7]
Xenograft Mouse Model (In Vivo)
-
Cell Implantation: Human cancer cells are mixed with Matrigel and subcutaneously injected into the flanks of immunodeficient mice (e.g., nude mice).[7]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control, this compound alone, other inhibitors, combination therapies).[7]
-
Drug Administration: this compound or other compounds are administered to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dosage and schedule.[3][9]
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., every few days) using calipers. The body weight of the mice is also monitored to assess toxicity.[7]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits DUBs, leading to the accumulation of polyubiquitinated proteins and ER stress, which in turn activates apoptotic pathways.
Experimental Workflow for In Vitro Analysis of DUB Inhibitors
Caption: A typical workflow for the in vitro characterization of DUB inhibitors like this compound.
Logical Relationship of this compound's Broad-Spectrum vs. Selective Inhibition
Caption: Classification of DUB inhibitors based on their target selectivity, comparing broad-spectrum inhibitors like this compound with more selective compounds.
References
- 1. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. This compound, a General Inhibitor of Deubiquitylating Enzymes, Diminishes Cisplatin Resistance in Urothelial Carcinoma Cells through the Suppression of c-Myc: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Deubiquitinating Enzyme Inhibitor this compound Enhances the Cytotoxicity of Cisplatin via the Suppression of Anti-Apoptotic Bcl-2 Protein: In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PR-619: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the operational planning of PR-619 disposal, ensuring the safety of laboratory personnel and environmental compliance.
Chemical and Physical Properties of this compound
Proper handling and disposal procedures are informed by the chemical and physical properties of the substance. Below is a summary of key data for this compound.
| Property | Value | Citation |
| Molecular Formula | C₇H₅N₅S₂ | [1] |
| Molecular Weight | 223.28 g/mol | [2] |
| CAS Number | 2645-32-1 | [1] |
| Appearance | Solid | [1] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (≥11.15 mg/mL). | [2] |
| Biological Action | Cell-permeable, broad-spectrum, reversible deubiquitylating enzyme (DUB) inhibitor. | [1][3][4] |
| Toxicity | Cytotoxic, with EC50 values in the low micromolar range. | [2][5] |
Step-by-Step Disposal Protocol for this compound
Given its cytotoxic nature and common preparation in Dimethyl Sulfoxide (DMSO), this compound and its associated waste must be treated as hazardous chemical waste.[6][7] Incineration by a licensed waste disposal facility is the recommended final disposal method.[2][7]
1. Waste Characterization and Segregation:
-
Aqueous Solutions: Due to its insolubility in water, aqueous waste streams containing this compound are unlikely. However, if any aqueous waste is generated (e.g., from rinsing), it should be collected as hazardous waste. Do not dispose of it down the sanitary sewer.[5][8]
-
Organic Solvent Solutions (DMSO): Solutions of this compound in DMSO should be collected in a dedicated, clearly labeled hazardous waste container for organic solvents.[9] Do not mix with other waste streams like acids or bases.[10]
-
Contaminated Solids: All materials that have come into contact with this compound, including personal protective equipment (gloves, lab coats), pipette tips, vials, and absorbent materials from spill cleanups, should be considered cytotoxic waste.[6][7] These items must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.[11]
-
Unused/Expired this compound: Unused or expired solid this compound should be disposed of in its original container, if possible, or a securely sealed container, clearly labeled as hazardous waste.[8]
2. Personal Protective Equipment (PPE):
-
When handling this compound waste, appropriate PPE must be worn. This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is recommended for DMSO).[9][12]
3. Containerization and Labeling:
-
Use only appropriate, leak-proof, and chemically compatible containers for waste collection. Plastic containers are generally preferred over glass to minimize the risk of breakage.[13][14]
-
All waste containers must be kept securely closed except when adding waste.[1]
-
Each container must be labeled with a "Hazardous Waste" tag as soon as the first item of waste is added.[5][14] The label must include:
-
The full chemical name(s) of the contents (e.g., "this compound," "Dimethyl Sulfoxide"). Avoid abbreviations.[14]
-
The approximate percentage or concentration of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.[14]
-
4. Storage:
-
Store all this compound waste in a designated and secure Satellite Accumulation Area within the laboratory, at or near the point of generation.[13]
-
Ensure that liquid waste containers are stored in secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.[1]
-
Segregate this compound waste from incompatible materials, such as strong acids or bases.[10]
5. Final Disposal:
-
Once a waste container is full, complete the hazardous waste tag with the final date.
-
Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5] Do not attempt to transport hazardous waste yourself.[5]
-
The primary disposal method for cytotoxic and organic solvent waste is high-temperature incineration.[2][7]
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound for disposal purposes were found in the reviewed literature. The standard and required procedure is collection and disposal via a certified hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from research activities involving this compound.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. DMSO disposal - General Lab Techniques [protocol-online.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 5. vumc.org [vumc.org]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. youtube.com [youtube.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. uwaterloo.ca [uwaterloo.ca]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
